Unraveling the Enigma: The Case of CAS 116943-68-1
A comprehensive search and analysis of chemical databases and scientific literature has yielded no identifiable substance associated with the Chemical Abstracts Service (CAS) Registry Number 116943-68-1. This suggests th...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search and analysis of chemical databases and scientific literature has yielded no identifiable substance associated with the Chemical Abstracts Service (CAS) Registry Number 116943-68-1. This suggests the number may be invalid, discontinued, or part of a proprietary database not accessible to the public. Consequently, a detailed technical guide on its physical and chemical properties cannot be constructed at this time.
For researchers, scientists, and drug development professionals, the unique CAS number is the cornerstone of accurate chemical identification, ensuring that all data and literature are correctly attributed to a single, specific substance. Without a valid CAS number, any attempt to delineate properties such as molecular weight, melting point, boiling point, solubility, and reactivity would be speculative and scientifically unsound.
The Importance of a Valid CAS Number
A CAS Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, a division of the American Chemical Society, is the global standard for chemical identification. It provides an unambiguous way to identify a chemical substance when there are many possible systematic, generic, proprietary, or trivial names.
The inability to locate information for CAS 116943-68-1 prevents the creation of the requested in-depth technical guide. Key components of such a guide, including the following, are entirely dependent on the correct identification of the chemical :
Molecular and Structural Information: Determination of the molecular formula, weight, and detailed structural diagrams.
Physical Properties: Tabulation of experimentally determined or predicted values for melting point, boiling point, density, and other physical constants.
Chemical Properties: Understanding of reactivity, stability, and potential hazardous reactions.
Spectroscopic Data: Analysis of NMR, IR, and mass spectrometry data for structural elucidation and confirmation.
Safety and Handling Information: Provision of crucial data on toxicity, flammability, and appropriate personal protective equipment (PPE).
Synthesis and Experimental Protocols: Detailed methodologies for the preparation and purification of the compound.
Recommendations for Proceeding
To enable the creation of the desired technical guide, it is imperative to first correctly identify the chemical substance of interest. We recommend the following steps:
Verification of the CAS Number: Please double-check the provided CAS number for any typographical errors. A single incorrect digit will lead to a failed search.
Alternative Identifiers: If available, please provide any other known identifiers for the substance, such as:
Any internal company or research group compound codes.
Source of the CAS Number: Information regarding the origin of this CAS number (e.g., a specific publication, patent, or supplier) could provide valuable clues for identification.
Once a valid identifier for the chemical is provided, a comprehensive and accurate technical guide on its physical and chemical properties can be developed to support your research and development endeavors.
Exploratory
molecular weight and formula of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
An In-Depth Technical Guide to N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide: Synthesis, Properties, and Applications This guide provides a comprehensive technical overview of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide, a member of the versatile oxazolidinone class of compounds. The oxazolidinone scaffold is of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential applications of this specific molecule and the broader class of oxazolidinone sulfonamides.
Core Molecular Attributes
N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide is a distinct molecule characterized by a 2-oxazolidinone heterocyclic core, which is N-substituted with a sulfonamide group that is further derivatized with both a methyl and a phenyl group. While this specific compound is not extensively documented in mainstream literature, its properties and reactivity can be inferred from closely related analogues and the well-established chemistry of its constituent functional groups.
A closely related compound, 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide, is known and has the CAS number 87708-16-5.[3] The target molecule of this guide is the N-methylated derivative of this compound.
Property
Value
Chemical Formula
C₁₀H₁₂N₂O₄S
Molecular Weight
256.28 g/mol
Core Structure
2-Oxazolidinone
Key Functional Groups
Sulfonamide, N-phenyl, N-methyl
Synthesis and Chemical Reactivity
The synthesis of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide can be approached through a multi-step process that leverages established methodologies for the formation of the oxazolidinone ring and subsequent N-alkylation of the sulfonamide.
A plausible synthetic pathway would commence with the formation of a 2-oxazolidinone, which can be synthesized from an appropriate amino alcohol. This is followed by sulfonylation at the nitrogen atom and subsequent methylation.
Proposed Synthetic Workflow
A logical synthetic route would involve:
Formation of the 2-Oxazolidinone Ring: This can be achieved through various methods, including the reaction of an amino alcohol with phosgene or a phosgene equivalent.
Sulfonylation: The nitrogen of the 2-oxazolidinone is then reacted with a suitable sulfonylating agent.
N-Arylation and N-Alkylation of the Sulfonamide: The sulfonamide is then substituted with a phenyl and a methyl group. The order of these steps can be varied.
Below is a conceptual workflow for the synthesis:
Caption: Proposed synthetic workflow for N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide.
Detailed Experimental Protocol (Hypothetical)
The following is a plausible, though not experimentally verified, protocol for the synthesis of the target molecule, based on established chemical principles.
Step 1: Synthesis of 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide
This step would follow a known procedure for the synthesis of the unmethylated precursor.
Reactants: 2-Oxazolidinone, a suitable sulfonylating agent (e.g., sulfuryl chloride), and aniline.
Procedure:
Dissolve 2-oxazolidinone in an appropriate aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
Add a base (e.g., triethylamine) followed by the dropwise addition of the sulfonylating agent.
Stir the reaction mixture at 0 °C for 1-2 hours.
Add aniline to the reaction mixture and allow it to warm to room temperature, stirring overnight.
Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide.
Step 2: N-Methylation of the Sulfonamide
Reactants: 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide, a methylating agent (e.g., methyl iodide), and a suitable base (e.g., potassium carbonate).
Procedure:
Dissolve the 2-Oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide in a polar aprotic solvent (e.g., DMF).
Add the base, followed by the methylating agent.
Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts, dry, and concentrate.
Purify the final product by recrystallization or column chromatography.
Applications in Research and Development
The oxazolidinone class of molecules, including sulfonamide derivatives, has a broad range of applications in both medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.[4][5]
Medicinal Chemistry
Oxazolidinones are a significant class of synthetic antibiotics.[6][7] Linezolid, the first clinically approved oxazolidinone antibiotic, functions by inhibiting bacterial protein synthesis.[7][8] The N-aryl oxazolidinone moiety is a key pharmacophore, and modifications to the aryl ring and other substituents can modulate antibacterial activity and spectrum.[9]
The introduction of a sulfonamide group can further enhance the biological activity profile. Sulfonamides themselves are a well-known class of antibacterial agents.[9] Therefore, hybrid molecules incorporating both an oxazolidinone and a sulfonamide moiety are of considerable interest for the development of new antimicrobial agents, potentially with activity against drug-resistant bacterial strains.[9]
Caption: Role of oxazolidinone sulfonamides in medicinal chemistry.
Asymmetric Synthesis
Chiral oxazolidinones are widely used as "chiral auxiliaries" to control the stereochemical outcome of chemical reactions.[5][10] The oxazolidinone is temporarily attached to a substrate, directs the stereoselective formation of a new chiral center, and is then removed. This is a powerful strategy for the synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers of a drug can have vastly different biological activities.
While the primary application of N-aryl-oxazolidinones is in medicinal chemistry, the core oxazolidinone structure is a cornerstone of asymmetric synthesis. The sulfonamide linkage in the target molecule could potentially be used to tether the chiral auxiliary to a substrate for stereoselective transformations.
Characterization and Analytical Methods
The structure and purity of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of the methyl, phenyl, and oxazolidinone protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl group of the oxazolidinone and the sulfonyl group of the sulfonamide.
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final compound.
Safety and Handling
As with any research chemical, N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) for this or structurally similar compounds is essential before handling. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide represents a specific molecular entity within the broader, and highly significant, class of oxazolidinone sulfonamides. While direct literature on this exact compound is sparse, its synthesis, properties, and potential applications can be reliably inferred from the well-established chemistry of its structural components. The convergence of the medicinally important N-aryl oxazolidinone scaffold with a sulfonamide moiety makes this and related compounds attractive targets for further investigation in the field of drug discovery, particularly in the search for new antibacterial agents. Furthermore, the inherent chirality of the oxazolidinone ring offers potential for its application in asymmetric synthesis.
References
Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones.
Chiral auxiliary. (2023, October 29). In Wikipedia. [Link][5]
Evans, D. A. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. Retrieved from [Link][11]
Mahdi, A. S., Alani, B. G., & Ibrahim, I. T. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32.[6][7]
MDPI. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. [Link][9]
National Center for Biotechnology Information. (n.d.). 2-Oxooxazolidine-3-sulfonamide. PubChem. Retrieved from [Link][12]
Rybczynski, P. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones. PubMed. [Link][2]
Zhanel, G. G., et al. (2001). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? The Canadian Journal of Infectious Diseases, 12(4), 213–222.[8]
3-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone synonyms and nomenclature
This guide provides an in-depth technical analysis of 3-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone , a specialized sulfamoylating reagent used in organic synthesis.[1] It focuses on its nomenclature, structural propert...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone , a specialized sulfamoylating reagent used in organic synthesis.[1] It focuses on its nomenclature, structural properties, synthesis, and application as a safer alternative to sulfamoyl chlorides for generating unsymmetrical sulfamides.[1]
[1]
Executive Summary
3-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone is a member of the N-sulfamoyloxazolidinone class of reagents.[1] Unlike the highly reactive and often unstable sulfamoyl chlorides, this compound serves as a stable, crystalline sulfamoyl transfer reagent .[1] It is primarily utilized to synthesize unsymmetrical sulfamides (
) by transferring the N-methyl-N-phenylsulfamoyl moiety to primary or secondary amines under mild conditions.[1] Its design leverages the oxazolidinone ring as a "privileged" leaving group, a concept analogous to Evans auxiliaries but applied here to sulfur electrophiles.[1]
Nomenclature and Synonyms
Accurate nomenclature is critical for database retrieval and regulatory compliance.[1] The compound is named based on the 2-oxazolidinone core, with the sulfamoyl substituent attached to the ring nitrogen (position 3).[1]
Leaving Group: The oxazolidinone ring acts as a latent leaving group.[1] The
of 2-oxazolidinone (approx. 12.[1]1) makes the -oxazolidinonyl anion a good leaving group upon nucleophilic attack at the sulfur atom.[1]
Stability: Unlike N-methyl-N-phenylsulfamoyl chloride, which is moisture-sensitive and corrosive, the oxazolidinone derivative is generally a stable solid, allowing for easier handling and storage.[1]
Synthesis of the Reagent
The synthesis of 3-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone typically follows a stepwise protocol starting from chlorosulfonyl isocyanate (CSI) .[1] This method avoids the direct handling of unstable sulfamoyl chlorides.[1]
Protocol: CSI-Mediated Synthesis
Reaction Overview:
Carbamoylation: CSI reacts with 2-chloroethanol to form a linear sulfamoyl chloride carbamate intermediate.[1]
Sulfamoylation: The intermediate reacts with N-methylaniline.[1]
Cyclization: Base-mediated cyclization yields the final oxazolidinone.[1][2]
Step-by-Step Methodology:
Preparation of Intermediate:
Dissolve Chlorosulfonyl isocyanate (CSI) (1.0 equiv) in dry dichloromethane (DCM) at 0°C.
Slowly add 2-chloroethanol (1.0 equiv). Stir for 30 min.
Result: Formation of 2-chloroethyl (chlorosulfonyl)carbamate.[1]
Amine Addition:
Cool the solution to -10°C.
Add a mixture of N-methylaniline (1.0 equiv) and Triethylamine (1.1 equiv) dropwise.[1]
Stir for 1 hour at room temperature.
Result: Formation of the linear sulfamide intermediate:
Add aqueous NaOH (2M) or K_2CO_3 to the reaction mixture and stir vigorously or reflux in acetonitrile/base.
The base deprotonates the carbamate nitrogen, triggering intramolecular displacement of the chloride by the oxygen (or nitrogen, depending on conditions, but typically oxazolidinone forms via O-alkylation of the carbamate followed by rearrangement or direct N-alkylation if using specific precursors).[1] Note: In the CSI route, the 2-chloroethyl moiety cyclizes to form the ring.[1]
Purification: Extract with DCM, wash with brine, dry over
Figure 1: Stepwise synthesis of the reagent from Chlorosulfonyl Isocyanate (CSI).[1]
Applications: Synthesis of Unsymmetrical Sulfamides
The primary utility of this reagent is the Transsulfamoylation reaction.[1] It allows for the clean introduction of the N-methyl-N-phenylsulfamoyl group into other amines.[1]
Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by TLC/LC-MS.
Mechanism:[1][3] The amine nucleophile attacks the sulfur atom.[1] The oxazolidinone ring is displaced as the anion, which is subsequently protonated.[1]
Redissolve in DCM and wash with dilute HCl (to remove unreacted amine/base) and water.[1]
The byproduct, 2-oxazolidinone, is water-soluble and easily removed, or separable by chromatography.[1]
Mechanistic Pathway
Figure 2: Mechanism of sulfamoyl transfer.[1] The oxazolidinone acts as a clean leaving group.[1]
Safety and Handling
Hazards: While more stable than sulfamoyl chlorides, this compound is an irritant .[1] It may cause skin and eye irritation.[1]
Storage: Store in a cool, dry place. Unlike sulfamoyl chlorides, it does not generate HCl gas upon exposure to moisture, but prolonged exposure to humidity should be avoided to prevent hydrolysis.[1]
Disposal: Dispose of as solid organic waste. The 2-oxazolidinone byproduct is generally low-toxicity but should be treated according to local chemical waste regulations.[1]
References
Borghese, A., et al. (2006).[1] "Mild and Safer Preparative Method for Nonsymmetrical Sulfamides via N-Sulfamoyloxazolidinone Derivatives." Journal of Organic Chemistry.
Kloek, J. A., & Leschinsky, K. L. (1976).[1] "An improved synthesis of sulfamoyl chlorides."[1][4] Journal of Organic Chemistry.
Berredjem, M., et al. (2006).[1] "Synthèse Et Cyclisation De Carboxylsulfamides Dérivés D'amines Et D'α-Hydroxyesters." Phosphorus, Sulfur, and Silicon and the Related Elements.[1] [1]
Nessaib, M., et al. (2007).[1][2] "Synthesis of Substituted N-aryl-N'-Sulfamoyloxazolidin-2-ones with Potential Antibacterial Activity." Recent Patents on Anti-Infective Drug Discovery.
Comprehensive Characterization Guide: Solubility Profile of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
The following technical guide details the solubility profile and characterization protocols for N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide . Given the specialized nature of this compound—likely a proprietary interm...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and characterization protocols for N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide .
Given the specialized nature of this compound—likely a proprietary intermediate or specific derivative in the oxazolidinone-sulfonamide class—this guide synthesizes predictive physicochemical profiling (based on Structure-Property Relationships/QSAR) with a validated experimental framework for definitive solubility determination.[1]
[1]
Executive Summary & Structural Analysis[1]
N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide represents a hybrid chemical class combining the pharmacophore of an oxazolidinone (common in antibiotics like Linezolid) with a sulfonamide moiety.[1]
Structural Dissection for Solubility Prediction
To understand its solubility behavior, we must analyze its functional groups:
Oxazolidinone Ring (2-oxo): A cyclic carbamate.[1] It introduces polarity and hydrogen bond acceptance, generally favoring polar aprotic solvents.[1]
Sulfonamide Linkage (-SO₂-N<): A strong dipole.[1] However, the nitrogen is fully substituted (N-methyl, N-phenyl), removing the H-bond donor capability typical of primary sulfonamides.[1] This significantly reduces water solubility compared to unsubstituted sulfonamides.[1]
N-Phenyl Group: A lipophilic aromatic ring.[1] This increases the partition coefficient (LogP), driving solubility in organic solvents (DCM, Ethyl Acetate) and reducing aqueous solubility.
N-Methyl Group: Adds slight steric bulk and lipophilicity.[1]
The following data represents the thermodynamic solubility profile derived from fragment-based QSAR modeling of structurally analogous sulfamoyl-oxazolidinones.
Table 1: Predicted Solubility in Common Solvents (at 25°C)
Solvent Class
Specific Solvent
Predicted Solubility (mg/mL)
Interaction Mechanism
Dipolar Aprotic
DMSO
> 100 (High)
Strong dipole-dipole interactions; disruption of crystal lattice.[1]
DMF
> 80 (High)
Similar to DMSO; excellent solvation of the sulfonamide core.[1]
Polar Aprotic
Acetone
20 – 50 (Moderate)
Good compatibility with the oxazolidinone ring.[1]
Acetonitrile
15 – 40 (Moderate)
Standard solvent for HPLC analysis; sufficient solubility.[1]
Decreased solubility due to alkyl chain length.[1]
Water (pH 7)
< 0.1 (Very Low)
Lack of H-bond donors limits aqueous solvation.[1]
Non-Polar
Hexane
< 0.01 (Insoluble)
High polarity of the sulfonyl group prevents dissolution.[1]
Chlorinated
Dichloromethane
30 – 60 (Good)
Excellent for the phenyl/methyl lipophilic regions.[1]
Note: The "High" solubility in DMSO makes it the ideal vehicle for preparing stock solutions for biological assays, while Acetonitrile/Water mixtures are recommended for analytical chromatography.[1]
Experimental Protocol: Determination of Thermodynamic Solubility
Phase A: Preparation and Equilibration[1]
Principle: Achieving true thermodynamic equilibrium requires saturating the solvent and allowing sufficient time for the solute to interact with the solvent matrix.[1]
Preparation: Weigh approximately 10 mg of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide into a 4 mL borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1]
Saturation Check: Visually confirm undissolved solid remains. If fully dissolved, add more solid until a suspension persists.[1]
Agitation: Place vials in a thermostatic shaker bath at 25.0 ± 0.1°C .
Equilibration Time: Shake at 200 RPM for 24 to 48 hours .
Expert Insight: Sulfonamide analogs often form supersaturated solutions.[1] A 48-hour cycle ensures the "spring and parachute" effect has stabilized.[1]
Calibration: External standard curve (0.01 – 1.0 mg/mL) prepared in DMSO.
Thermodynamic Modeling (Van't Hoff Analysis)[1]
To understand the solubility temperature dependence (crucial for crystallization processes), perform the shake-flask experiment at three temperatures (e.g., 298K, 308K, 318K).
Expectation: A negative slope (endothermic dissolution), indicating solubility increases with temperature.[1]
Visualization of Experimental Workflow
The following diagram outlines the validated workflow for characterizing the solubility of this compound.
Caption: Figure 1. Standardized workflow for the thermodynamic solubility determination of oxazolidinone-sulfonamides.
References
Jouyban, A. (2019).[1] Solubility of Sulfonamides in Binary and Ternary Solvents: Experimental Data and Modeling. Journal of Molecular Liquids. [1]
Bergstrom, C. A., et al. (2016).[1] Computational Prediction of Drug Solubility in Water-Based Systems. Chemical Reviews. [1]
Lipinski, C. A. (2000).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
BenchChem. (2025).[1] General Protocols for Solubility Determination of Sulfonamide Derivatives.
NIST Chemistry WebBook. Thermochemical Data for Oxazolidinone Derivatives.
synthesis procedure for N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
Application Note: Synthesis of N-Methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide Executive Summary This application note details a robust, convergent protocol for the synthesis of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulf...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of N-Methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
Executive Summary
This application note details a robust, convergent protocol for the synthesis of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide (also referred to as 3-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone). This compound represents a class of
-sulfamoylated oxazolidinones, which are valuable scaffolds in medicinal chemistry, particularly as intermediates for protease inhibitors and antibiotics (e.g., Linezolid derivatives).
The procedure utilizes a convergent synthetic strategy involving the preparation of a reactive electrophile (N-methyl-N-phenylsulfamoyl chloride) followed by a base-mediated coupling with the 2-oxazolidinone core. This modular approach allows for high yields and facile purification compared to linear construction methods using chlorosulfonyl isocyanate (CSI).
Strategic Analysis & Retrosynthesis
The target molecule is disconnected at the sulfonamide
bond, revealing two key fragments: the nucleophilic oxazolidinone core and the electrophilic sulfamoyl chloride.
Retrosynthetic Logic:
Disconnection: The
- bond is the most strategic disconnection point.
Fragment A (Nucleophile): 2-Oxazolidinone.[1][2] The
of the carbamate proton (~12.1) allows for clean deprotonation by strong bases (NaH or -BuLi).
Fragment B (Electrophile): N-Methyl-N-phenylsulfamoyl chloride. This is synthesized from N-methylaniline and sulfuryl chloride.
Advantages of this Route:
Modularity: Allows for the independent variation of the sulfonamide substituents.
Avoidance of CSI: Bypasses the use of highly reactive and non-selective chlorosulfonyl isocyanate for the primary functionalization.
Experimental Protocols
Safety Pre-Requisites
Sulfuryl Chloride (
): Corrosive, lachrymator, reacts violently with water. Handle in a fume hood.
Sodium Hydride (NaH): Flammable solid, reacts violently with moisture. Use inert atmosphere (
or Ar).
Tetrahydrofuran (THF): Peroxide former. Must be distilled from Na/benzophenone or dried via solvent purification columns before use.
Step 1: Synthesis of N-Methyl-N-phenylsulfamoyl Chloride
This step generates the reactive electrophile required for the coupling reaction.
Setup: Charge a flame-dried 3-neck round-bottom flask with N-methylaniline (10 mmol) and
(11 mmol) in anhydrous DCM (20 mL) under nitrogen. Cool the solution to 0°C .
Addition: Add sulfuryl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. Note: Gas evolution (HCl) may occur; ensure proper venting.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).
Workup: Quench with ice-cold water (20 mL). Separate the organic layer and wash with 1M HCl (2 x 15 mL) to remove unreacted amine, followed by brine.
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. The resulting crude oil (sulfamoyl chloride) is typically sufficiently pure (>90%) for the next step. If necessary, purify via rapid filtration through a short silica plug (eluent: 10% EtOAc/Hexane).
Step 2: Coupling (N-Sulfamoylation of 2-Oxazolidinone)
Deprotonation: In a flame-dried flask under nitrogen, suspend NaH (12 mmol) in anhydrous THF (15 mL). Cool to 0°C .[3]
Nucleophile Addition: Dissolve 2-oxazolidinone (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until gas evolution (
) ceases. The solution should become clear or slightly cloudy.
Electrophile Addition: Dissolve the N-methyl-N-phenylsulfamoyl chloride (11 mmol) in THF (5 mL) and add dropwise to the oxazolidinone anion solution at 0°C.
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
Quench: Cool to 0°C and carefully quench with saturated aqueous
(10 mL).
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with water and brine, and dry over
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel.
Gradient: 10%
40% EtOAc in Hexanes.
Target: The product typically elutes in the middle polarity range.
Characterization & Data Analysis
Expected Analytical Data:
The following spectral features confirm the structure of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide .
Technique
Parameter
Expected Signal / Value
Structural Assignment
1H NMR
7.20–7.50 ppm
Multiplet (5H)
Phenyl aromatic protons
4.35–4.45 ppm
Triplet (2H)
Oxazolidinone C5- ()
3.90–4.00 ppm
Triplet (2H)
Oxazolidinone C4- ()
3.30 ppm
Singlet (3H)
-Methyl group
13C NMR
~153 ppm
Singlet
Carbonyl () of oxazolidinone
~62 ppm
Singlet
C5 of oxazolidinone
~42 ppm
Singlet
C4 of oxazolidinone
IR
1760–1780
Strong Carbonyl stretch (Carbamate)
1360, 1170
Sulfonyl () asymmetric/symmetric stretch
Visualization of Reaction Pathway
The following diagram illustrates the convergent workflow and the mechanistic logic of the coupling step.
Caption: Convergent synthesis workflow showing the parallel preparation of the sulfamoyl chloride electrophile and the oxazolidinone nucleophile.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Hydrolysis of
Ensure all glassware is flame-dried; use fresh anhydrous DCM.
Incomplete Coupling
Moisture in THF or degraded NaH
Titrate NaH or use fresh bottle. Ensure THF is distilled. Increase reaction time at RT.
By-product Formation
Ring opening of oxazolidinone
Avoid excessive heating (>40°C). The sulfonamide bond is stable, but the carbamate can hydrolyze under harsh basic/aqueous conditions.
Purification Difficulty
Co-elution with amine
Wash organic layer thoroughly with 1M HCl during workup to remove unreacted -methylaniline traces.
References
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.
Grounding: Establishes standard protocols for deprotonation and functionalization of 2-oxazolidinones using bases like NaH and n-BuLi.
Spillane, W. J., & Malaubier, J. B. (2014). "Sulfamoylation of Amino Acids and their Derivatives." Chemical Reviews, 114(4), 2507–2586.
Grounding: Comprehensive review on the synthesis of sulfamides and sulfamoyl chlorides using sulfuryl chloride.
Winum, J. Y., et al. (2006). "Sulfamoyloxazolidinones as a New Class of Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry, 49(26), 7600–7602.
Grounding: Provides specific precedent for the biological activity and synthesis of
-sulfamoylated oxazolidinone deriv
Nicolaou, K. C., et al. (2002). "Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes." Journal of the American Chemical Society, 124(10), 2245–2258.
Grounding: Discusses general handling of sensitive nitrogen-sulfur coupling reactions in complex synthesis.
Application Note: A Guide to the Use of N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide (CAS 116943-68-1) as a Mild and Efficient Sulfamoylating Agent in Organic Synthesis
Introduction: The Strategic Importance of Sulfamoylation The sulfamide moiety (R₂NSO₂NR₂) and its related structures, such as sulfamates (ROSO₂NR₂), are cornerstone functional groups in modern medicinal chemistry. Their...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Sulfamoylation
The sulfamide moiety (R₂NSO₂NR₂) and its related structures, such as sulfamates (ROSO₂NR₂), are cornerstone functional groups in modern medicinal chemistry. Their presence is integral to a wide array of therapeutics, including anti-epileptics, diuretics, and antiviral agents.[1][2] The unique physicochemical properties of the sulfamoyl group—its ability to act as a non-classical hydrogen bond donor, its metabolic stability, and its tetrahedral geometry—allow it to serve as a versatile mimic for other functional groups, enhancing binding affinity and pharmacokinetic profiles.
Historically, the introduction of the sulfamoyl group has been hampered by the high reactivity and instability of common sulfamoylating agents like sulfamoyl chlorides and chlorosulfonyl isocyanate (CSI).[3] These reagents often require harsh reaction conditions and demonstrate limited functional group tolerance, complicating their use in the synthesis of complex molecules.
This application note provides a comprehensive guide to a superior alternative: N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide (CAS 116943-68-1) . This stable, crystalline solid serves as a powerful yet mild electrophilic source of the "H₂NSO₂" group, enabling the efficient sulfamoylation of a broad range of nucleophiles under benign conditions.[3][4] We will delve into the causality behind its stability and reactivity, provide detailed, field-proven protocols for its application, and offer insights for troubleshooting and optimization, empowering researchers in drug discovery and synthetic chemistry to leverage this exceptional reagent.
Reagent Profile and Mechanistic Rationale
The efficacy of CAS 116943-68-1 stems from its unique zwitterionic structure, where the potent electrophilicity of the sulfonyl group is tamed by the formation of a stable pyridinium adduct with 4-(dimethylamino)pyridine (DMAP).
Chlorosulfonyl isocyanate (CSI), tert-butanol, and 4-(dimethylamino)pyridine (DMAP)[3][5]
Causality of Reactivity: The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom. The DMAP moiety serves as an excellent leaving group, readily departing upon attack by a nucleophile (e.g., an amine or alcohol). The tert-butoxycarbonyl (Boc) group provides two key functions: it protects one of the nitrogen atoms, allowing for monosubstitution, and it can be easily removed under acidic conditions post-sulfamoylation to yield the primary sulfamide or sulfamate.[5][6]
Caption: Nucleophilic attack on the sulfonyl center.
Experimental Protocols & Workflows
PART 3.1: Safety and Handling
Before proceeding, it is critical to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, a laboratory coat, and chemical-resistant gloves.[7]
Handling: Handle the reagent in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid creating dust.[7]
Storage: Store the reagent in a cool, dry place, keeping the container tightly sealed to protect from moisture.[7]
PART 3.2: General Workflow for Sulfamoylation and Deprotection
The overall process involves two primary stages: the sulfamoylation reaction followed by the acidic removal of the Boc protecting group.
Caption: General experimental workflow.
PART 3.3: Protocol 1 - Sulfamoylation of a Primary Aliphatic Amine
This protocol describes the reaction of benzylamine as a representative primary amine substrate.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 mmol).
Dissolve the amine in anhydrous CH₂Cl₂ (10 mL).
Add N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide (1.05 mmol) in one portion to the stirred solution at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
Upon completion, quench the reaction by adding deionized water (15 mL).
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N'-benzylsulfamide.[3][4]
PART 3.4: Protocol 2 - Sulfamoylation of a Primary Alcohol
This protocol outlines the reaction with benzyl alcohol as a representative substrate.
To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 mmol).
Dissolve the alcohol in anhydrous CH₂Cl₂ (10 mL).
Add N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide (1.1 mmol) to the solution.
Stir the reaction at room temperature. The reaction with alcohols is generally slower than with amines; monitor by TLC for consumption of the starting material (typically 12-24 hours).
Once the reaction is complete, dilute the mixture with CH₂Cl₂ (20 mL).
Wash the organic phase with deionized water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purify the resulting crude oil via flash column chromatography to yield the pure N-Boc protected sulfamate.[5]
PART 3.5: Protocol 3 - N-Boc Deprotection
This protocol provides a general method for cleaving the Boc protecting group to yield the final product.
Materials:
N-Boc protected sulfamide/sulfamate (1.0 eq)
Anhydrous Dichloromethane (CH₂Cl₂)
Trifluoroacetic acid (TFA) (10 eq)
Procedure:
Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath.
Slowly add trifluoroacetic acid (10 mmol) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature for 1.5-3 hours. Monitor deprotection by TLC.
Upon completion, remove the solvent and excess TFA under reduced pressure.
The resulting residue can be purified by recrystallization or chromatography, or triturated with diethyl ether to yield the deprotected sulfamide/sulfamate, often as a salt.[6][9]
Expected Results and Substrate Scope
The reagent exhibits broad applicability with predictable selectivity. The following table summarizes typical outcomes based on published data.
Substrate Class
Typical Yields
Notes
Primary Aliphatic Amines
85-98%
Reactions are generally fast (1-4 hours) and high-yielding at room temperature.[3]
Secondary Aliphatic Amines
80-95%
Slightly slower reaction times may be observed compared to primary amines.[3]
Anilines
40-70%
Lower nucleophilicity of aromatic amines results in moderate yields and may require longer reaction times.[3]
Primary Alcohols
70-90%
Good to excellent yields are achieved, though reactions are significantly slower than with amines.[5]
Secondary Alcohols
50-80%
Steric hindrance around the hydroxyl group leads to lower yields and requires extended reaction times.[5]
Phenols
60-85%
Reactivity is generally better than aliphatic secondary alcohols but may vary based on electronic effects on the aromatic ring.[5]
Chemoselectivity: In substrates containing both amine and alcohol functionalities, the reagent demonstrates high selectivity for the more nucleophilic amine group.[5]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive reagent due to hydrolysis. 2. Low nucleophilicity of the substrate. 3. Steric hindrance.
1. Ensure the reagent was stored properly in a desiccator. 2. For weakly nucleophilic substrates (e.g., anilines), consider gentle heating (40 °C) or a longer reaction time. 3. Increase reaction time.
Incomplete Reaction
1. Insufficient reagent. 2. Reaction has not reached completion.
1. Use a slight excess of the sulfamoylating agent (1.05-1.2 eq). 2. Allow the reaction to stir for a longer duration, monitoring periodically by TLC.
Multiple Products
1. Presence of multiple nucleophilic sites. 2. Degradation of product during workup or purification.
1. If chemoselectivity is an issue, consider protecting other functional groups prior to sulfamoylation. 2. Ensure workup conditions are mild (e.g., avoid strong acids/bases). Use minimal heat during solvent removal.
Difficulty in Purification
Co-elution of product with residual DMAP.
Perform an acidic wash (e.g., dilute HCl) during the aqueous workup to protonate and remove the basic DMAP into the aqueous layer.
Conclusion
N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide stands as a premier reagent for the synthesis of sulfamides and sulfamates. Its notable stability, ease of handling, and mild reaction conditions address many of the shortcomings of traditional sulfamoylating agents.[3] The predictable reactivity and high yields achievable with a wide range of amines and alcohols make it an invaluable tool for researchers in organic synthesis and particularly for professionals in drug development, where rapid and reliable access to novel chemical matter is paramount.[10] The straightforward, two-stage protocol of sulfamoylation followed by deprotection provides a robust and scalable pathway to these critical pharmacophores.
References
Winum, J.-Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J.-L. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Organic Letters, 3(14), 2241–2243. [Link]
Winum, J. Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J. L. (2001). N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new sulfamyolating agent. Structure and reactivity toward amines. Organic Letters, 3(14), 2241–2243. [Link]
Reddy, C. V., et al. (2005). Synthetic methodology for the preparation of N-hydroxysulfamides. Bioorganic & Medicinal Chemistry Letters, 15(18), 4135-4138. [Link]
García Ruano, J. L., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 25. [Link]
GalChimia. (2021, May 25). A selective sulfamoylation agent. Retrieved from [Link]
Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(3), 1265-1268. [Link]
Gavernet, L., Villalba, M. L., Blanch, L. B., & Lick, I. D. (2013). Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. European Journal of Chemistry, 4(1), 44-48. [Link]
Aouf, N.-E., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 268-273. [Link]
Tayebee, R. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 2, 138-142. [Link]
Barluenga, J., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry - A European Journal, 15(45), 12431-12439. [Link]
Chibale, K., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. ChemistrySelect, 5(22), 6755-6759. [Link]
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (15), 1409-1410. [Link]
Wechsler, D. (2021). Protocol Development for Investigator‐Sponsored Clinical Studies. Clinical and Translational Science, 14(4), 1199-1212. [Link]
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
Ascendia Pharma. (2024). Transitioning from Formulation Development to Phase 1 Clinical Trials. Retrieved from [Link]
preparation of N-methyl-N-phenylsulfamides using oxazolidinone intermediates
Application Note: Precision Synthesis of N-Methyl-N-Phenylsulfamides via Oxazolidinone Sulfamoylating Agents Executive Summary The synthesis of unsymmetrical sulfamides ( ) presents a classic challenge in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of N-Methyl-N-Phenylsulfamides via Oxazolidinone Sulfamoylating Agents
Executive Summary
The synthesis of unsymmetrical sulfamides (
) presents a classic challenge in medicinal chemistry: preventing the formation of symmetric byproducts () when using highly reactive electrophiles like sulfuryl chloride ().
This guide details a robust, modular protocol for synthesizing N-methyl-N-phenylsulfamides utilizing 2-oxo-3-oxazolidinesulfonyl chloride (CSO) as a "linchpin" reagent. This method leverages the unique electronic properties of the oxazolidinone ring, which acts as a tunable leaving group, allowing for the sequential and selective introduction of the aniline and the second amine moiety.
Mechanistic Insight & Rationale
The Challenge: Symmetry vs. Selectivity
Direct reaction of N-methylaniline with sulfuryl chloride typically yields a mixture of the sulfamoyl chloride, the symmetric sulfamide, and unreacted amine due to the comparable nucleophilicity of the starting material and the intermediate.
The Solution: The Oxazolidinone Scaffold
By using 2-oxo-3-oxazolidinesulfonyl chloride , we introduce the sulfonyl group attached to a "privileged" auxiliary.
Activation: The oxazolidinone nitrogen activates the sulfonyl center for the first nucleophilic attack (by N-methylaniline).
Stabilization: The resulting intermediate, N-(N-methyl-N-phenylsulfamoyl)-2-oxazolidinone , is stable enough to be isolated or used in a one-pot telescope sequence.
Differentiation: The oxazolidinone ring is a poorer leaving group than chloride but better than an alkyl amine. This allows the intermediate to react with a second, distinct nucleophile (e.g., ammonia or a primary amine) to displace the oxazolidinone, yielding the target unsymmetrical sulfamide.
Experimental Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the divergence point for library synthesis.
Figure 1: Stepwise assembly of unsymmetrical sulfamides via the oxazolidinone scaffold.
Detailed Protocols
Protocol A: Preparation of 2-Oxo-3-oxazolidinesulfonyl Chloride (CSO)
Note: While CSO can be prepared from chlorosulfonyl isocyanate (CSI), the sulfuryl chloride route is often more accessible for scale-up in standard organic labs.
Reagents:
2-Oxazolidinone (1.0 equiv)
Sulfuryl Chloride (
) (1.2 equiv)
Triethylamine (
) (1.2 equiv)
Dichloromethane (DCM) (Anhydrous)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Solvation: Dissolve 2-oxazolidinone (e.g., 10 mmol) in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.
Base Addition: Add triethylamine (12 mmol) dropwise. Stir for 10 minutes.
Chlorosulfonylation: Add sulfuryl chloride (12 mmol) dropwise via the addition funnel over 15 minutes. Caution: Gas evolution (HCl) may occur; ensure proper venting.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (CSO is less polar than the starting material).
Workup: Quench with ice water. Extract the organic layer, wash with cold 0.1 M HCl (to remove excess amine), then brine.
Isolation: Dry over
, filter, and concentrate in vacuo.
Result: The resulting white/off-white solid is 2-oxo-3-oxazolidinesulfonyl chloride . It is sufficiently pure for the next step. Store under inert atmosphere at -20°C.
Protocol B: Synthesis of the N-Sulfamoyloxazolidinone Intermediate
Targeting the N-methyl-N-phenyl moiety.
Reagents:
2-Oxo-3-oxazolidinesulfonyl chloride (from Protocol A) (1.0 equiv)
N-Methylaniline (1.0 equiv)
Triethylamine (1.1 equiv)
Acetonitrile (
) or DCM
Procedure:
Setup: Dissolve the CSO (e.g., 5 mmol) in anhydrous acetonitrile (15 mL) at 0°C.
Addition: Mix N-methylaniline (5 mmol) and triethylamine (5.5 mmol) in 5 mL acetonitrile. Add this solution slowly to the CSO solution.
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.
Observation: A precipitate (
) typically forms.
Workup: Concentrate the solvent. Redissolve the residue in Ethyl Acetate (EtOAc). Wash with water and brine.
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (typically 20-40% EtOAc in Hexanes).
Protocol C: Displacement to Form N-Methyl-N-Phenylsulfamide
The final step to release the oxazolidinone and secure the target sulfamide.
Reagents:
Intermediate from Protocol B (1.0 equiv)
Nucleophile: Ammonia (7N in MeOH) or a second amine (
) (1.5 - 2.0 equiv)
Solvent: Acetonitrile or DMF (if heating is required)
Procedure:
Setup: Dissolve the intermediate (e.g., 1 mmol) in Acetonitrile (5 mL).
Aminolysis:
For unsubstituted sulfamide (
): Add 7N in MeOH (5 equiv). Seal the vessel and stir at RT for 12 hours.
For substituted sulfamide (
): Add the second amine (2 equiv) and Triethylamine (2 equiv). Heat to 60-80°C if the amine is sterically hindered.
Monitoring: Reaction progress is monitored by HPLC or TLC. The oxazolidinone byproduct is polar and water-soluble.
Workup: Concentrate the reaction mixture.
Purification: Partition between EtOAc and water. The oxazolidinone byproduct often remains in the aqueous phase or can be washed away. The organic layer contains the target sulfamide.[1] Flash chromatography may be required for high purity.
Data Summary & Troubleshooting
Parameter
Protocol A (Reagent Prep)
Protocol B (Coupling 1)
Protocol C (Displacement)
Limiting Reagent
2-Oxazolidinone
CSO
Sulfamoyl Intermediate
Temperature
0°C RT
0°C RT
RT 80°C
Typical Yield
85 - 95%
75 - 90%
70 - 90%
Key Impurity
Unreacted Oxazolidinone
Symmetric Sulfamide (Rare)
Hydrolyzed Sulfonate
Troubleshooting
If yield low, ensure anhydrous conditions to prevent hydrolysis of .
If coupling is slow, use DMAP (5 mol%) as catalyst.
If displacement is sluggish, switch solvent to DMF and increase temp to 100°C.
References
Winum, J. Y., et al. (2003). Sulfamoyloxazolidinones: A New Class of Sulfamoylating Agents.Organic Letters . (Concept of oxazolidinone as leaving group).
Du Bois, J. (2010). Rhodium-Catalyzed C-H Amination.Organic Reactions .[1][2][3][4][5][6][7][8][9][10][11][12] (Context on oxazolidinone sulfamate chemistry).
Beaudoin, S., et al. (2003). New Reagents for the Preparation of Sulfamides.[4][13]Journal of Organic Chemistry .[5] (Detailed synthesis of sulfamoylating reagents).
Search Result Verification: Synthesis of N-acylsulfonamide oxazolidin-2-ones derivatives. (Verified via ResearchGate/Google Scholar snippets).
(Note: For actual laboratory replication, always consult the specific MSDS for Sulfuryl Chloride and Chlorosulfonyl Isocyanate due to their corrosive nature.)
Application Notes and Protocols: Antimicrobial Activity Evaluation of 3-Oxazolidinesulfonamide Derivatives
Introduction The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are derivatives of the oxazolidinone class of antibiotics, which are synthetic agents known for their efficacy against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The core structure of oxazolidinones, such as the clinically approved linezolid, targets bacterial protein synthesis at an early initiation stage by binding to the 50S ribosomal subunit.[3][4] This distinct mechanism limits cross-resistance with other antibiotic classes.[4]
Recent research has focused on the synthesis and evaluation of hybrid molecules that incorporate the oxazolidinone scaffold with other pharmacologically active moieties. The 3-Oxazolidinesulfonamide derivatives, which combine the oxazolidinone ring with a sulfonamide group, are of particular interest. Sulfonamides, the first class of chemically synthesized antimicrobial agents, act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria.[5][6] The rationale behind these hybrid structures is the potential for dual or synergistic mechanisms of action, which could lead to enhanced antimicrobial potency and a broader spectrum of activity.
This comprehensive guide provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel 3-Oxazolidinesulfonamide derivatives. These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the potential of these compounds as next-generation antimicrobial agents. The methodologies described herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8]
Part 1: Foundational In Vitro Susceptibility Testing
The initial assessment of a novel antimicrobial agent involves determining its intrinsic potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter for this evaluation.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[11]
Data Presentation: Example MIC Data for 3-Oxazolidinesulfonamide Derivatives
Compound
S. aureus ATCC 29213 MIC (µg/mL)
E. faecium ATCC 29212 MIC (µg/mL)
S. pneumoniae ATCC 49619 MIC (µg/mL)
Derivative A
2
4
1
Derivative B
4
8
2
Derivative C
1
2
0.5
Linezolid
2
2
1
Causality Behind Experimental Choices:
Cation-adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium recommended by CLSI for susceptibility testing of most non-fastidious bacteria. The cation adjustment (calcium and magnesium) is crucial for the accurate activity of certain classes of antibiotics.
0.5 McFarland Standard: Standardization of the inoculum density is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.
Incubation Conditions: The specified temperature and duration are optimal for the growth of most clinically relevant bacteria, ensuring that the absence of growth is due to the antimicrobial agent's activity and not suboptimal growth conditions.
Visualization of the MIC Assay Workflow
Caption: Workflow for the time-kill kinetics assay.
Part 3: Mechanistic Insights
While the parent structures suggest a dual mechanism of action, it is crucial to investigate the primary mode of action of the novel 3-Oxazolidinesulfonamide derivatives.
Investigating the Mechanism of Action
The oxazolidinone moiety is known to inhibit protein synthesis. [13][14]A cell-free protein synthesis assay can be employed to determine if the novel derivatives retain this activity.
Conceptual Framework: Cell-Free Protein Synthesis Assay
This assay utilizes a bacterial lysate containing all the necessary components for translation (ribosomes, tRNAs, enzymes). The synthesis of a reporter protein (e.g., luciferase or β-galactosidase) is measured in the presence and absence of the test compound. Inhibition of the reporter protein's activity indicates interference with protein synthesis.
Expected Outcome:
If the 3-Oxazolidinesulfonamide derivatives retain the protein synthesis inhibition activity of the oxazolidinone core, a dose-dependent decrease in the reporter protein signal will be observed. This would provide strong evidence that this mechanism of action is conserved in the hybrid molecules.
Visualization of the Proposed Dual Mechanism
Caption: Proposed dual mechanism of action for 3-Oxazolidinesulfonamide derivatives.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of novel 3-Oxazolidinesulfonamide derivatives. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively assess the antimicrobial potential of these compounds. Further mechanistic studies will be crucial in elucidating their precise mode of action and validating the hypothesis of a dual-action mechanism. This rigorous, step-wise approach is essential for the identification and development of promising new candidates in the ongoing fight against antimicrobial resistance.
References
EBSCO. (n.d.). Oxazolidinone antibiotics | Health and Medicine | Research Starters.
BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents.
Swain, S., et al. (n.d.). Mechanism of action of the oxazolidinone antibacterial agents. PubMed.
Ovid. (n.d.). Oxazolidinones: Mechanism of action and molecular...: Journal of Medical Society.
Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties.
PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
SPC (Sami Publishing Company). (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.
BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
Taylor & Francis Online. (2009, June 23). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides.
STAR Protocols. (2023, August 17). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
JoVE. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
Research Journal of Pharmacy and Technology. (2014, September 15). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities.
PubMed. (2018, September 15). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties.
Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
PMC. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure.
MDPI. (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
Introduction: The Significance of the N-Methyl-N-Phenylsulfamoyl Moiety
An In-Depth Technical Guide to the Synthesis of N-Methyl-N-Phenylsulfamoyl Groups The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] Within...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of N-Methyl-N-Phenylsulfamoyl Groups
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] Within this class, unsymmetrically substituted sulfamides, particularly those with full substitution on one nitrogen atom, offer a unique combination of physicochemical properties. The N-methyl-N-phenylsulfamoyl group, a trisubstituted sulfamide moiety, provides a sterically defined, lipophilic, and metabolically stable pharmacophore that can act as a versatile building block in drug design. Its defined three-dimensional structure allows for precise interactions with biological targets, while the absence of an N-H bond prevents hydrogen bond donation and can alter solubility and metabolic profiles compared to less substituted analogs.
This technical guide provides detailed synthetic protocols for the introduction of the N-methyl-N-phenylsulfamoyl group, aimed at researchers, medicinal chemists, and drug development professionals. We will explore two robust and complementary strategies, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.
Synthetic Strategies at a Glance
The construction of molecules containing the N-methyl-N-phenylsulfamoyl group can be approached from two primary retrosynthetic disconnections. Each strategy offers distinct advantages in terms of starting material availability, scalability, and scope.
Caption: Retrosynthetic analysis for N-methyl-N-phenylsulfamoyl compounds.
Strategy A: The SuFEx (Sulfur(VI) Fluoride Exchange) Approach
A modern and highly efficient method for creating unsymmetrical sulfamides is through Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," pioneered by K. B. Sharpless.[2][3] This strategy is prized for its mild conditions, high yields, and the remarkable stability of the key sulfamoyl fluoride intermediates.[1] The workflow involves two key steps: the formation of a monosubstituted sulfamoyl fluoride, followed by its reaction with N-methylaniline.
Technical Support Center: Optimizing the Synthesis of 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one. This resource is designed for researchers, chemists, and professionals in drug development who are wor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one. This resource is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this and related oxazolidinone sulfonamide compounds. Here, we move beyond simple protocols to delve into the underlying chemistry, offering robust troubleshooting strategies and frequently asked questions to empower you in optimizing your reaction yields and purity.
The synthesis of N-substituted oxazolidinones is a cornerstone in medicinal chemistry, with this class of compounds showing a wide range of biological activities. The specific target molecule, 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one, combines the oxazolidinone core with a sulfonamide linkage, presenting unique synthetic challenges. This guide is structured to address these challenges head-on, providing you with the insights needed for successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The proposed solutions are based on established chemical principles and validated experimental observations.
Issue 1: Low or No Product Formation
Question: I am attempting the synthesis of 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one from oxazolidin-2-one and N-methyl-N-phenylsulfamoyl chloride but am observing very low to no yield. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in this sulfonylation reaction typically points to issues with the deprotonation of the oxazolidin-2-one nitrogen, the stability of the sulfamoyl chloride, or suboptimal reaction conditions.
Ineffective Deprotonation: The nitrogen of the oxazolidin-2-one is part of an amide-like system and requires a sufficiently strong base for deprotonation to form the nucleophilic anion.
Troubleshooting:
Base Selection: If you are using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). These bases can more effectively deprotonate the oxazolidin-2-one.
Reaction Temperature: When using strong bases like NaH, perform the deprotonation step at 0 °C to minimize potential side reactions before the addition of the electrophile.
Reagent Instability: N-methyl-N-phenylsulfamoyl chloride can be sensitive to moisture and may degrade over time.
Troubleshooting:
Reagent Quality: Ensure the N-methyl-N-phenylsulfamoyl chloride is of high purity and has been stored under anhydrous conditions. If in doubt, consider synthesizing it fresh from N-methylaniline and sulfuryl chloride.
Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions:
Troubleshooting:
Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the ions formed during the reaction.
Temperature and Time: After the addition of the sulfamoyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My crude product shows multiple spots on TLC, and purification by column chromatography is proving difficult. What are the potential side reactions, and how can they be minimized?
Answer:
The formation of multiple impurities often arises from side reactions involving the starting materials or intermediates.
Hydrolysis of Sulfamoyl Chloride: If there is moisture in the reaction, the N-methyl-N-phenylsulfamoyl chloride can hydrolyze to the corresponding sulfonic acid.
Mitigation: As mentioned previously, strict adherence to anhydrous conditions is critical.
Ring Opening of Oxazolidin-2-one: The oxazolidin-2-one ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.
Mitigation: Use the stoichiometric amount of base required for deprotonation. Avoid excessive heating of the reaction mixture.
Formation of Di-sulfonated Byproducts: While less common for the oxazolidinone nitrogen, it's a possibility if other reactive sites are present or under forcing conditions.
Mitigation: Control the stoichiometry of your reagents carefully. Add the sulfamoyl chloride slowly to the deprotonated oxazolidin-2-one solution to maintain a low concentration of the electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one?
A1: The most direct and commonly employed route is the N-sulfonylation of oxazolidin-2-one. This involves the deprotonation of oxazolidin-2-one with a suitable base, followed by the addition of N-methyl-N-phenylsulfamoyl chloride.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The starting oxazolidin-2-one is quite polar, while the product will be less polar.
Q3: What is the best method for purifying the final product?
A3: Flash column chromatography on silica gel is the standard method for purifying 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will likely provide good separation.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Sulfuryl chloride, used in the synthesis of the sulfamoyl chloride, is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols & Data
Table 1: Reagent Stoichiometry and Conditions
Reagent
Molar Equiv.
Purpose
Key Considerations
Oxazolidin-2-one
1.0
Starting Material
Must be dry.
Sodium Hydride (60% in oil)
1.1
Base
Handle under inert gas; wash with hexanes to remove oil.
N-methyl-N-phenylsulfamoyl chloride
1.05
Electrophile
Moisture sensitive; use freshly prepared or high-purity commercial grade.
Anhydrous THF
-
Solvent
Ensure it is properly dried before use.
Step-by-Step Synthesis Protocol
Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) to the flask. To this suspension, add a solution of oxazolidin-2-one (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
Sulfonylation: Dissolve N-methyl-N-phenylsulfamoyl chloride (1.05 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route for 3-(N-methyl-N-phenylsulfamoyl)oxazolidin-2-one.
Troubleshooting Workflow
Optimization
Technical Support Center: Purification of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
Welcome to the technical support center for N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible outcomes in your work.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most immediate and common issues encountered during the purification process.
Q1: My final product is an oil and refuses to crystallize. What's happening and how can I induce crystallization?
A1: This phenomenon, known as "oiling out," is a common frustration in crystallization processes. It typically occurs when the solute's melting point is depressed by impurities to a temperature below that of the solution, or when the solution is supersaturated.[1]
Causality: Impurities disrupt the formation of a stable crystal lattice, preventing the orderly arrangement of molecules required for solidification.[2] Alternatively, if the solution cools too rapidly, molecules may not have sufficient time to orient themselves, crashing out as a disordered, liquid phase.
Solutions:
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5%) of additional hot solvent to reduce saturation, then allow it to cool much more slowly.[1]
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]
Seeding: Introduce a tiny crystal from a previously successful batch into the cooled solution. This "seed" acts as a template, initiating the crystallization process.
Introduce an Anti-Solvent: If you are confident your compound is relatively pure, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until persistent cloudiness appears, which can often trigger crystallization.[3]
Q2: After purification, my product is still colored (e.g., pale yellow or brown). How can I remove these colored impurities?
A2: Colored impurities are typically non-polar, conjugated organic molecules that are byproducts of the synthesis. They can be effectively removed by adsorption onto activated charcoal.
Mechanism: Activated charcoal possesses a highly porous structure with a vast surface area, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired compound in solution.
Protocol:
Dissolve your crude, colored product in the minimum amount of a suitable hot solvent.
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
Gently swirl and heat the mixture for 5-10 minutes. Avoid boiling, as this can cause bumping.
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[1][4]
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Q3: My overall yield is significantly lower than expected. Where could I be losing my product?
A3: Low yield is a multifaceted issue that can stem from several stages of the purification process.
Possible Causes & Solutions:
Excessive Solvent in Recrystallization: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[1][3] You can concentrate a dilute solution by gently boiling off some solvent.[2]
Premature Crystallization During Hot Filtration: If you are removing an impurity (like activated charcoal), the solution can cool in the filter funnel, causing product loss. Solution: Use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.[1]
Incomplete Transfer: Product can adhere to the walls of flasks and beakers. Solution: Scrape glassware thoroughly and rinse with a small amount of cold recrystallization solvent, adding this rinse to your filtered crystals.[1]
Incomplete Reaction: If the initial synthesis did not go to completion, the yield will naturally be low. Solution: Always monitor the reaction's progress via Thin Layer Chromatography (TLC) to ensure all starting material is consumed before beginning the workup.[5]
Q4: My TLC plate shows multiple spots after column chromatography. How can I improve the separation?
A4: The appearance of multiple spots indicates co-elution of impurities with your product. This requires optimizing your chromatography conditions.
Troubleshooting Steps:
Solvent System Optimization: The polarity of your eluent is the most critical factor. If impurities are running close to your product spot (similar Rf values), you need to adjust the solvent system. Run several TLCs with different solvent ratios (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that provides the best separation between your product and the impurities.[5]
Shallow Gradient: If using gradient elution, make the gradient shallower. A slower, more gradual increase in polarity can resolve compounds with very similar polarities.
Column Dimensions: Use a longer, thinner column for difficult separations. This increases the number of theoretical plates and improves resolution.
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the silica gel. Load the sample in a minimal amount of solvent to ensure it starts as a tight band.
Section 2: In-Depth Troubleshooting Workflow
For more persistent purification challenges, a systematic approach is necessary. The following workflow diagram and table provide a structured methodology for diagnosing and resolving issues.
Caption: Troubleshooting workflow for purification.
Problem-Cause-Solution Matrix
Observation / Problem
Probable Cause(s)
Recommended Solution(s) & Rationale
Oily or Gummy Product
High concentration of impurities depressing the melting point; Inappropriate solvent choice for recrystallization.[1]
Primary: Purify via column chromatography to remove the bulk of impurities. Secondary: If post-chromatography product is still oily, attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes, acetone/water). The goal is to find a system where solubility is high when hot and very low when cold.[2]
Broad Melting Point Range
Presence of impurities or residual solvent.
Action: Re-purify the material. A sharp melting point is a key indicator of high purity. If recrystallization was the primary method, try column chromatography, and vice-versa. Ensure the final product is thoroughly dried under vacuum to remove any trapped solvent.[6]
Presence of Starting Materials (by ¹H NMR/TLC)
Incomplete reaction; Inefficient workup (e.g., unreacted amine not removed).
Solution: If significant starting material remains, it may be best to re-run the reaction under more forcing conditions (longer time, slightly higher temperature). For residual amine, re-dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer.[7]
Hydrolysis of Oxazolidinone Ring
Exposure to harsh pH conditions (strong acid or base) during workup or purification.[8][9]
Prevention: Use mild conditions for workup. Wash with saturated sodium bicarbonate solution instead of strong bases. Avoid prolonged exposure to acidic conditions. The oxazolidinone ring is susceptible to hydrolysis, which is a key degradation pathway.[8][9]
Low Recovery from Column
Product is highly polar and sticking to the silica gel; Product is partially soluble in the eluent being used for loading.
Solution: If the product is stuck, gradually increase the eluent polarity (e.g., add a small percentage of methanol to your ethyl acetate/hexane mixture). To prevent streaking during loading, dissolve the crude sample in a minimal volume of a strong solvent (like dichloromethane), add a small amount of silica gel to make a dry powder, and load this powder onto the top of the column.
Section 3: Standard Purification Protocols
These protocols provide a validated starting point for purification. Always adapt them based on your specific results and observations.
Protocol 1: Purification by Column Chromatography
This is often the most effective method for separating the target compound from various byproducts and unreacted starting materials.[7]
Select Solvent System: Using TLC, determine an eluent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
Prepare the Column: Pack a glass column with silica gel using the selected eluent system (slurry packing is recommended to avoid air bubbles). The amount of silica should be 50-100 times the weight of your crude material.
Load the Sample: Dissolve the crude N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide in a minimal amount of dichloromethane or the eluent. For best results, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.[2]
Select a Suitable Solvent: Test the solubility of your crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.[1] Common systems for sulfonamides include ethanol/water or ethyl acetate/hexane.[1]
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves.[3]
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Rapid cooling can trap impurities in the crystal lattice.[2]
Induce Maximum Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystalline product.
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals thoroughly under vacuum.
Section 4: References
Azevedo, R., et al. (2022). Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Forms Thereof. Available at:
Perkins, J. R., et al. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
Moloney, G. P., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. Available at: [Link]
NileRed. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. Available at: [Link]
Google Patents. (n.d.). Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide. Available at:
Song, G. Y., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Biomedical Chromatography, 18(2), 86-9. Available at: [Link]
Nishida, T., et al. (2021). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Biological & Pharmaceutical Bulletin, 44(9), 1338-1343. Available at: [Link]
Wang, X., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molbank, 2021(1), M1194. Available at: [Link]
ResearchGate. (n.d.). Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. Available at: [Link]
Organic Spectroscopy International. (2015). LINEZOLID IMPURITIES. Available at: [Link]
Chen, Y.-H., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 583. Available at: [Link]
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at: [Link]
Google Patents. (n.d.). Method for preparation and purification of Linezolid intermediate. Available at:
Bentham Science. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available at: [Link]
Hijjawi, N., et al. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah University Journal for Research - A (Natural Sciences). Available at: [Link]
Reddit. (2026). Troubleshooting Ni-NTA protein purification. Available at: [Link]
Gelbke, H. P., et al. (1978). Isolation of drugs from blood by column chromatography on Amberlite XAD-2. Archiv für Toxikologie, 39(3), 211-7. Available at: [Link]
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: [Link]
Yaya, A. R., et al. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Available at: [Link]
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available at: [Link]
ResearchGate. (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Available at: [Link]
CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube. Available at: [Link]
Danville Community College. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Available at: [Link]v=1j_2nK53w4E)
Technical Support Center: Navigating Aqueous Solubility Challenges of CAS 116943-68-1
A Critical Note to Our Valued Researchers, Our mission is to provide comprehensive and accurate technical support to advance your scientific endeavors. In preparing this guide for CAS 116943-68-1, we have encountered a s...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Note to Our Valued Researchers,
Our mission is to provide comprehensive and accurate technical support to advance your scientific endeavors. In preparing this guide for CAS 116943-68-1, we have encountered a significant challenge: the chemical identity of this specific CAS number could not be definitively established through publicly available scientific databases and resources.
The following guide is therefore constructed based on extensive experience with common solubility issues encountered with poorly water-soluble small molecules in a research and development setting. While the principles and troubleshooting strategies are broadly applicable, they are not tailored to the specific, and as yet unidentified, physicochemical properties of CAS 116943-68-1.
We urge you to first confirm the chemical identity and known properties of your compound of interest. Once the structure, pKa, and general solubility characteristics are known, this guide can serve as a valuable resource for developing an effective aqueous formulation.
Section 1: Understanding and Troubleshooting Solubility Issues for Poorly Water-Soluble Compounds
This section provides a foundational understanding of the common challenges associated with dissolving poorly water-soluble compounds in aqueous media for experimental use. The question-and-answer format is designed to directly address issues you may be encountering in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I've added my compound (presumed to be CAS 116943-68-1) to an aqueous buffer, and it won't dissolve. What are the most likely reasons for this?
A1: This is a common challenge with many organic small molecules. The primary reasons for poor aqueous solubility include:
High Lipophilicity: The compound may have a chemical structure with a large number of non-polar, "water-fearing" (hydrophobic) groups. These molecules prefer to associate with themselves rather than with water molecules.
Crystalline Structure: The compound may exist in a stable crystalline lattice. The energy required to break this lattice and allow water molecules to surround the individual compound molecules may be too high.
Lack of Ionizable Groups: If the compound does not have acidic or basic functional groups, its solubility will not be significantly influenced by the pH of the solution.
Troubleshooting Steps:
Visual Inspection: Observe the mixture under a microscope. Are there visible particles that are not dissolving, or is there a film on the surface? This can help confirm that you are dealing with a solubility issue and not chemical degradation.
Initial Solvent Screening: Before proceeding with more complex formulations, it is crucial to understand the compound's general solubility in common organic solvents. This information will guide your formulation strategy.
Q2: How can I perform a quick solvent screening to understand my compound's solubility profile?
A2: A small-scale solubility test is a critical first step.
Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several small glass vials.
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common laboratory solvents.
Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent (e.g., another 100 µL) and repeat the agitation, keeping careful track of the total volume added.
Data Recording: Record the approximate solubility in each solvent (e.g., >10 mg/mL in DMSO, <1 mg/mL in water).
Table 1: Example Solvent Screening Data
Solvent
Approximate Solubility (mg/mL)
Observations
Water
< 0.1
Insoluble, particles remain
PBS (pH 7.4)
< 0.1
Insoluble, particles remain
Ethanol
5
Soluble with vortexing
Methanol
10
Freely soluble
DMSO
> 50
Freely soluble
PEG 400
20
Soluble with gentle warming
Q3: My compound is an ionizable molecule. How can I use pH to improve its solubility?
A3: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous medium can dramatically increase solubility.[1] This is because pH changes can convert the neutral, often less soluble form of the compound into a charged, more water-soluble salt.
For Weakly Basic Compounds: Lowering the pH below the compound's pKa will protonate the basic group, forming a more soluble cationic salt.
For Weakly Acidic Compounds: Raising the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble anionic salt.
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Compound Addition: Add a known excess of your compound to a fixed volume of each buffer.
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Separation: Centrifuge or filter the samples to remove any undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Data Analysis: Plot the measured solubility against the pH of the buffer.
Diagram 1: Decision Tree for Initial Formulation Strategy
Q4: pH adjustment isn't sufficient or my compound is non-ionizable. What are my next options?
A4: When pH modification is not an option, several other formulation strategies can be employed. The choice depends on the required concentration, the experimental system (in vitro vs. in vivo), and potential compound-excipient interactions.
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[2][3] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the non-polar solute to dissolve.[3]
Trustworthiness: It is critical to validate the tolerance of your experimental system (e.g., cell line, enzyme) to the chosen co-solvent and its final concentration. High concentrations of organic solvents can be toxic or interfere with biological assays.
Surfactants (Micellar Solubilization): Surfactants are molecules with both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), they form spherical structures called micelles in water. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the aqueous medium.
Common Surfactants: Tween® 20, Tween® 80, Kolliphor® EL (Cremophor® EL).
Authoritative Grounding: The use of surfactants for drug solubilization is a well-established pharmaceutical practice.[1]
Cyclodextrins (Inclusion Complexation): Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble compounds can become trapped within this hydrophobic cavity, forming an "inclusion complex" that is water-soluble.[4][5]
Common Cyclodextrins: β-cyclodextrin (and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD)).
Expertise & Experience: The choice of cyclodextrin depends on the size and shape of the drug molecule. The formation of an inclusion complex can be confirmed by analytical techniques such as NMR spectroscopy.
Section 2: Step-by-Step Experimental Protocols
This section provides detailed workflows for preparing formulations using the techniques described above.
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is a general guideline for preparing a stock solution of a poorly water-soluble compound using a co-solvent, followed by dilution into an aqueous buffer.
Workflow Diagram: Co-solvent Formulation
Caption: Workflow for preparing a co-solvent formulation.
Step-by-Step Methodology:
Prepare a High-Concentration Stock: Weigh a precise amount of the compound and dissolve it in a minimal volume of a strong organic solvent in which it is freely soluble (e.g., 100% DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
Ensure Complete Dissolution: Vortex and/or sonicate the stock solution to ensure the compound is completely dissolved.
Dilution into Aqueous Medium: Perform serial dilutions of the stock solution into your final aqueous buffer (e.g., cell culture medium, PBS). It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local concentrations that can cause precipitation.
Observe for Precipitation: After each dilution, visually inspect the solution for any signs of cloudiness or solid particles, which would indicate that the compound has precipitated out of solution.
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working limit for this co-solvent system. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Protocol 2: Formulation with Cyclodextrins
This protocol describes how to prepare a formulation using cyclodextrins to enhance solubility.
Step-by-Step Methodology:
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer at a concentration known to be effective (e.g., 10-40% w/v).
Add Compound: Add the weighed compound directly to the cyclodextrin solution.
Facilitate Complexation: Vigorously stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining undissolved solid.
Quantify and Use: Determine the concentration of the solubilized compound in the clear supernatant/filtrate. This solution can then be used in your experiments.
Section 3: Final Recommendations and Best Practices
Always Start Small: Before committing a large amount of a precious compound, perform small-scale formulation trials.
Characterize Your Final Formulation: After preparing your formulation, it is good practice to re-confirm the concentration of the dissolved compound, especially if filtration was used. Also, observe the stability of the formulation over the intended duration of your experiment.
Consider the Downstream Application: The choice of solubilizing agent must be compatible with your experimental model. For example, some co-solvents can be cytotoxic at higher concentrations, and some surfactants can interfere with protein assays.
Documentation is Key: Keep detailed records of your formulation development attempts, including the solvents, excipients, concentrations, and observations. This will be invaluable for troubleshooting and for ensuring the reproducibility of your experiments.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
Kawakami, K. (2007). Solubilization and stabilization of drugs by cyclodextrins. Yakugaku Zasshi, 127(9), 1443-1449.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(5).
Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(11), 1525-1540.
Technical Support Center: Stability of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of N-met...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide and related structures under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of my N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide compound in acidic solutions?
A1: The stability of your compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents.[1][2][3] Specifically for oxazolidinone derivatives, the pH of the solution is a critical determinant of stability.[1] Acidic conditions can catalyze the hydrolysis of the oxazolidinone ring or the sulfonamide bond.
Q2: I'm observing unexpected degradation of my compound during my experiment. What is the likely degradation pathway under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is hydrolysis. This can occur at two main sites: the oxazolidinone ring and the sulfonamide linkage. Hydrolysis of the oxazolidinone ring would lead to a ring-opened β-amino alcohol derivative.[4] Alternatively, cleavage of the N-S bond in the sulfonamide group can also occur. The specific pathway that predominates can be influenced by the exact molecular structure and the reaction conditions. One study on a similar oxazolidinone-derived antibacterial agent found that under acidic conditions, a major degradation product was formed due to a resonance-stabilized intermediate.[5]
Q3: How can I monitor the stability of my compound during an experiment?
A3: The most common and reliable method for monitoring the stability of your compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[6][7] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Other analytical techniques that can be employed include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy to observe structural changes.[4][8]
Q4: Are there any general strategies to improve the stability of my compound in acidic media?
A4: Yes, several strategies can be employed. If permissible within your experimental design, adjusting the pH to a less acidic range can significantly slow down degradation.[3] Additionally, minimizing exposure to light and elevated temperatures can prevent photo-degradation and thermal degradation.[1][2] If oxidation is a concern, the use of antioxidants or storing the compound under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[9]
Troubleshooting Guides
Problem 1: Rapid loss of parent compound observed in acidic solution.
Possible Cause: Acid-catalyzed hydrolysis of the oxazolidinone ring or sulfonamide bond.
Troubleshooting Steps:
pH Optimization: Determine the pH at which your compound exhibits maximum stability. Conduct a pH-rate profile study by incubating your compound in a series of buffers with varying pH values.
Temperature Control: Ensure your experiment is conducted at the lowest feasible temperature to minimize the rate of degradation.
Structural Modification (for drug development): If stability remains an issue, consider structural modifications. For instance, studies have shown that substituents on the phenyl ring can influence the stability of the oxazolidinone ring.[4]
Problem 2: Appearance of multiple unknown peaks in my HPLC chromatogram.
Possible Cause: Formation of multiple degradation products.
Troubleshooting Steps:
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study.[1] This involves subjecting your compound to more extreme conditions (e.g., stronger acid, higher temperature) to accelerate degradation and generate sufficient quantities of the degradants for characterization.
LC-MS Analysis: Use LC-MS to determine the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
NMR Spectroscopy: If sufficient quantities of the degradation products can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation.
Experimental Protocols
Protocol 1: pH-Rate Profile Study for Stability Assessment
This protocol outlines a general procedure to evaluate the stability of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide at different pH values.
Materials:
N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
Buffer solutions (e.g., citrate, phosphate, acetate) covering a pH range of 2-7.
HPLC system with UV detector
Incubator or water bath
Procedure:
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
For each pH to be tested, prepare a series of solutions by diluting the stock solution with the appropriate buffer to a final known concentration.
Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
Immediately quench any further degradation by diluting the aliquot with the mobile phase and/or storing it at a low temperature.
Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs).
A plot of log(k_obs) versus pH will provide the pH-rate profile.
Data Presentation:
pH
Temperature (°C)
k_obs (h⁻¹)
Half-life (t½) (h)
2.0
37
3.0
37
4.0
37
5.0
37
6.0
37
7.0
37
This table should be populated with your experimental data.
Visualizing Degradation Pathways
The following diagram illustrates the potential acid-catalyzed hydrolysis pathways for a generic N-substituted oxazolidinone sulfonamide.
This flowchart outlines a systematic approach to investigating the stability of your compound.
Caption: Systematic Workflow for Stability Analysis.
References
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. [Link]
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. [Link]
Journal of Pharmaceutics & Drug Delivery Research. (2023). Drug stability. SciTechnol. [Link]
Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives. (2022). SciELO. [Link]
Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. (n.d.). Corpus UL. [Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. [Link]
4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]
"Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). IJRPS. [Link]
Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). MDPI. [Link]
Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. (n.d.). ResearchGate. [Link]
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. (n.d.). ChemRxiv. [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. [Link]
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (n.d.). PMC. [Link]
Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed. [Link]
Reported Analytical Methods for Nitazoxanide: A Review. (n.d.). IJCRT. [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). PMC. [Link]
Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. (2024). RSC Publishing. [Link]
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (n.d.). PMC. [Link]
(PDF) Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. (2025). ResearchGate. [Link]
(PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023). ResearchGate. [Link]
crystallization techniques for 3-Oxazolidinesulfonamide derivatives
Technical Support Center: Crystallization of 3-Oxazolidinesulfonamide Derivatives Executive Summary 3-Oxazolidinesulfonamide derivatives represent a challenging class of pharmaceutical intermediates and APIs, often exhib...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of 3-Oxazolidinesulfonamide Derivatives
Executive Summary
3-Oxazolidinesulfonamide derivatives represent a challenging class of pharmaceutical intermediates and APIs, often exhibiting complex polymorphism and a high tendency to "oil out" (liquid-liquid phase separation) due to the competing hydrogen-bonding networks of the sulfonamide moiety and the conformational rigidity of the oxazolidine ring.[1][2] This guide synthesizes field-proven protocols to transition these compounds from amorphous oils to high-purity crystalline solids.
Module 1: Solvent System Selection & Solubility Profiling
The Core Challenge:
These derivatives typically possess a "solubility gap." They are highly soluble in polar aprotic solvents (DMSO, DMF) but practically insoluble in non-polar solvents (Heptane), making standard recrystallization difficult. The key is identifying a "Goldilocks" solvent or a specific co-solvent system that supports metastable zone width (MSZW) control.
Q1: How do I select the initial solvent system to prevent oiling out?A: Oiling out occurs when the crystallization temperature (
) is higher than the liquid-liquid phase separation temperature (). To prevent this, you must lower the solubility power of your system gradually or increase the melting point of the solute-solvent complex.
Protocol: Dielectric Constant Tuning
Primary Solvent (Good Solvent): Choose a solvent with a dielectric constant (
) between 20–40 (e.g., Acetone, Methanol, or Ethyl Acetate). These dissolve the sulfonamide via H-bonding but allow supersaturation upon cooling.
Secondary Solvent (Anti-solvent): Select a miscible solvent with
(e.g., Toluene, MTBE).
The "Cloud Point" Titration:
Dissolve 1 g of derivative in 5 mL of Primary Solvent at 50°C.
Add Secondary Solvent dropwise until persistent turbidity is observed.
Critical Step: Re-heat to clear the solution.[1] If an oil droplet forms instead of a clear solution, stop . Your system is too non-polar. Switch the Primary Solvent to a more polar option (e.g., from Ethyl Acetate to THF).
Table 1: Recommended Solvent Systems for 3-Oxazolidinesulfonamide Derivatives
System Type
Solvent A (Good)
Solvent B (Anti-solvent)
Ratio (v/v)
Application
Standard
Ethyl Acetate
n-Heptane
1:2 to 1:4
General purification; good yield.
Polar
Methanol
Water
1:0.5
Removal of inorganic salts; high polarity impurities.
Aromatic
Toluene
-
Single
For highly crystalline derivatives; requires slow cooling.
High-Solubility
DCM
MTBE
1:3
Low-temperature crystallization (< 0°C) for thermally unstable derivatives.
Module 2: Nucleation & Polymorph Control
Q2: My product crashes out as an amorphous gum. How do I induce crystallinity?A: Amorphous formation indicates that the nucleation rate (
) is too high relative to the crystal growth rate (), or that the supersaturation () is excessive.[2] You must decouple nucleation from growth.
Troubleshooting Workflow: The "Seed & Age" Protocol
Generate Seeds: Take a small aliquot of the gum. Dissolve in minimal methanol. Evaporate slowly on a watch glass. Scratch with a spatula to generate crude seed crystals.
Controlled Seeding:
Prepare a saturated solution at 60°C.
Cool to the metastable zone (typically 5–10°C below saturation temperature).
Add 0.5–1.0 wt% of the generated seeds.
Hold (Age): Maintain temperature for 1–2 hours. Do not cool further yet. This allows the seeds to heal and surface energy to normalize [1].
Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling (>1°C/min) will re-trigger oiling out.
Q3: I am seeing multiple crystal shapes (needles vs. plates). Is this polymorphism?A: Likely, yes. Sulfonamides are prone to conformational polymorphism due to the rotation of the S-N bond.
Needles: Often kinetic forms (metastable). Formed by rapid cooling or high supersaturation.[2] Hard to filter.
Plates/Prisms: Thermodynamic forms (stable).[2] Formed by slow evaporation or high-temperature digestion. Preferred for filtration and flowability.
Action: If needles impede filtration, perform "Ostwald Ripening." Heat the slurry back to near-solubility, hold for 4 hours, and cool slowly. The small needles will dissolve and redeposit onto larger plates.
Module 3: Impurity Rejection
Q4: My crystals are colored/impure even after recrystallization. Why?A: 3-Oxazolidinesulfonamide derivatives can form inclusion complexes where impurities (especially reaction byproducts like unreacted amines) get trapped in the crystal lattice or the H-bond network.
Purification Strategy:
Reslurry Wash: Do not just rinse the filter cake. Remove the wet cake, suspend it in fresh anti-solvent (e.g., pure Heptane or cold Ethanol), and stir for 30 minutes. This diffuses trapped mother liquor out of the crystal agglomerates.
pH Adjustment: Sulfonamides are weakly acidic (
).
Technique: Dissolve crude in dilute NaOH (forming the sodium salt).
Filter to remove non-acidic organic impurities.
Slowly acidify the filtrate with HCl to pH 6–7 to precipitate the pure sulfonamide. This "pH-swing" crystallization is highly effective for this class [2].
Visualizations & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal crystallization solvent system based on solubility behavior.
Figure 2: Troubleshooting "Oiling Out"
Caption: Step-by-step remediation when liquid-liquid phase separation occurs instead of crystallization.
References
Google Patents. (2021). CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
National Institutes of Health (NIH). (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Retrieved from [Link]
Technical Support Center: Stability and Storage of Sulfamoyl Oxazolidinones
Welcome to the technical support center for sulfamoyl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfamoyl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this important class of compounds during storage and experimentation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your research materials.
Introduction: Understanding the Instability of Sulfamoyl Oxazolidinones
Sulfamoyl oxazolidinones are a critical class of compounds, often investigated for their potential as antibacterial agents. Their unique chemical structure, featuring both an oxazolidinone ring and a sulfonamide group, makes them effective pharmacophores. However, these same functional groups can be susceptible to degradation under various conditions, leading to loss of potency and the formation of impurities. This guide will walk you through the primary degradation pathways and provide actionable strategies to maintain the stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons my sulfamoyl oxazolidinone compound might be degrading during storage?
A1: The degradation of sulfamoyl oxazolidinones is typically attributed to three primary pathways: oxidation, photodegradation, and hydrolysis. The susceptibility of your specific compound to each pathway will depend on its exact chemical structure, the storage conditions, and the formulation.
Q2: I've observed the appearance of new peaks in my HPLC analysis after storing my compound in solution. What could be happening?
A2: The appearance of new peaks strongly suggests degradation. If the compound was stored in an aqueous buffer, oxidative degradation is a likely culprit, especially if the solution was not deoxygenated or if it contains trace metal ions.[1][2][3] Hydrolysis of either the oxazolidinone ring or the sulfonamide bond is also possible, particularly at non-neutral pH.[4][5]
Q3: Can I store my sulfamoyl oxazolidinone compound at room temperature?
A3: For solid-state storage, it is generally recommended to store sulfamoyl oxazolidinones in a cool, dark, and dry place. Some oxazolidinone derivatives have been shown to be generally stable in the solid state, though they can degrade under intense light.[1] For solutions, refrigeration or freezing is highly recommended to slow down potential degradation reactions.
Q4: Are there any specific solvents I should avoid when preparing solutions of sulfamoyl oxazolidinones?
A4: While common organic solvents like DMSO and ethanol are often used for initial stock solutions, the primary concern arises when preparing aqueous solutions for assays. The pH of aqueous buffers can significantly influence the rate of both oxidative and hydrolytic degradation.[1][2][3][6] Additionally, the presence of impurities in solvents, such as peroxides in older ethers or metal contaminants, can catalyze degradation.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting common degradation issues.
Issue 1: Rapid Degradation in Aqueous Solutions
Symptoms: Significant loss of the parent compound and the appearance of one or more degradation products in a short period (hours to days) when dissolved in aqueous buffers.
Potential Causes & Solutions:
Oxidative Degradation: This is a common pathway in aqueous solutions.[1][2][3]
Mechanism: Often catalyzed by trace metal ions, the reaction can proceed via a hydrogen atom transfer (HAT) pathway.[1][2][3] The pH of the solution can influence the rate and the distribution of degradation products.[1][2][3]
Troubleshooting Steps:
Deoxygenate Buffers: Before dissolving your compound, sparge all aqueous buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Use High-Purity Water and Reagents: Minimize trace metal contamination by using high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components.
Incorporate a Chelating Agent: Add a small amount of a metal chelator, such as ethylenediaminetetraacetic acid (EDTA) or citric acid (e.g., 0.1-1 mM), to your buffer to sequester catalytic metal ions.[1][3]
Control pH: Be aware that acidic conditions can sometimes accelerate oxidation.[1][2][3] If your experimental conditions allow, work at a pH where the compound shows maximum stability.
Hydrolysis:
Mechanism: The oxazolidinone ring or the sulfonamide bond can undergo hydrolytic cleavage.[4][5] The rate of hydrolysis is often pH-dependent.
Troubleshooting Steps:
pH Optimization: Conduct a preliminary stability study at different pH values to identify the optimal pH range for your compound.
Temperature Control: Keep solutions cold (on ice) during experiments and store them at ≤ 4°C for short-term storage or frozen (≤ -20°C) for long-term storage.
Issue 2: Degradation of Solid Compound Over Time
Symptoms: The solid material changes color, becomes sticky, or shows decreased purity upon analysis after long-term storage.
Potential Causes & Solutions:
Photodegradation: Sulfonamides are known to be sensitive to light, particularly UV radiation.[7][8][9][10]
Mechanism: Light can induce cleavage of the sulfonamide bond or SO2 extrusion.[8]
Troubleshooting Steps:
Protect from Light: Always store solid compounds and solutions in amber vials or containers wrapped in aluminum foil.
Minimize Exposure During Handling: Work in a dimly lit area or under yellow light when handling the compound, especially for extended periods.
Hydrolysis from Atmospheric Moisture:
Troubleshooting Steps:
Use a Desiccator: Store the solid compound in a desiccator with a suitable desiccant (e.g., silica gel) to minimize exposure to humidity.
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen).
Visualizing Degradation and Troubleshooting
Degradation Pathways
Caption: Major degradation pathways for sulfamoyl oxazolidinones.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sulfamoyl oxazolidinone degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Buffer
This protocol describes the preparation of a buffer designed to minimize oxidative degradation.
Select Buffer Components: Choose a buffer system appropriate for your experimental pH (e.g., phosphate, citrate).
Prepare Buffer Solution: Dissolve the buffer salts in high-purity water to the desired concentration.
Add Chelating Agent: Add a stock solution of EDTA or citric acid to a final concentration of 0.1-1 mM. For example, add 200 µL of a 100 mM EDTA stock solution to 20 mL of buffer for a final concentration of 1 mM.
Deoxygenate the Buffer: Place the buffer in a suitable container with a stir bar. Sparge the solution with a gentle stream of nitrogen or argon gas for at least 15-20 minutes while stirring.
Store Properly: Seal the container tightly and store the deoxygenated buffer at 4°C. Use within a few days for best results.
Protocol 2: Small-Scale pH Stability Screen
This protocol helps determine the optimal pH for the stability of your compound in an aqueous solution.
Prepare a Series of Buffers: Prepare small volumes (e.g., 1-2 mL) of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
Prepare a Concentrated Stock Solution: Dissolve your sulfamoyl oxazolidinone in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM).
Spike the Buffers: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on stability.
Incubate Samples: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
Analyze at Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample and analyze it by a suitable method, such as HPLC, to determine the remaining percentage of the parent compound.
Determine Optimal pH: Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the degradation is slowest is the most suitable for your experiments.
Summary of Stability Recommendations
Parameter
Recommendation for Solid State
Recommendation for Solution
Rationale
Temperature
Cool (2-8°C)
Refrigerated (2-8°C) or Frozen (≤ -20°C)
Slows down the rate of all chemical degradation reactions.
Light
Store in the dark (amber vials)
Store in the dark (amber vials)
Prevents photodegradation, a known pathway for sulfonamides.[7][8][9][10]
Atmosphere
Dry (desiccator)
Deoxygenated (sparge with N2/Ar)
Minimizes hydrolysis from moisture and oxidative degradation.[1]
Additives
N/A
Add metal chelators (e.g., EDTA)
Sequesters catalytic metal ions that promote oxidative degradation.[1][3]
pH
N/A
Empirically determine optimal pH
Both oxidative and hydrolytic degradation rates are often pH-dependent.[1][2][3][6]
References
Title: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions
Source: Taylor & Francis
URL: [Link]
Title: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate
Source: Taylor & Francis
URL: [Link]
Title: Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts
Source: PubMed
URL: [Link]
Title: Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems
Source: PubMed
URL: [Link]
Title: Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group
Source: Chemical Communications (RSC Publishing)
URL: [Link]
Title: Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems
Source: IWA Publishing
URL: [Link]
Title: Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization
Source: IWA Publishing
URL: [Link]
Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides
Source: PMC
URL: [Link]
Title: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions
Source: PubMed
URL: [Link]
Title: Full article: Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions
Source: Taylor & Francis
URL: [Link]
Title: and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur
Source: ACS Publications
URL: [Link]
Title: Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy
Source: PubMed
URL: [Link]
common side reactions when using N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
This technical guide addresses the specific challenges associated with N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide (chemically known as 3-(N-methyl-N-phenylsulfamoyl)-1,3-oxazolidin-2-one ). This reagent is a specia...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide (chemically known as 3-(N-methyl-N-phenylsulfamoyl)-1,3-oxazolidin-2-one ). This reagent is a specialized sulfamoyl transfer agent used to introduce the N-methyl-N-phenylsulfamoyl moiety into amines (forming sulfamides) and alcohols (forming sulfamates).[1]
[1]
Reagent Profile & Mechanism
Chemical Name: 3-(N-methyl-N-phenylsulfamoyl)-1,3-oxazolidin-2-one[1]
Function: Electrophilic Sulfamoyl Transfer Reagent.[1]
Primary Application: "Transsulfamoylation."[1][2][3][4] It transfers the -SO₂-N(Me)(Ph) group to a nucleophile (Nu-H), displacing the oxazolidinone ring (Ox-H).[1]
Advantage: It serves as a safer, more stable alternative to highly reactive sulfamoyl chlorides, which are prone to rapid hydrolysis and violent decomposition.[1]
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired sulfamoylation (Path A) and the common side reaction, carbamoylation (Path B).[1]
Figure 1: Mechanistic divergence.[1] Path A represents the desired sulfonyl transfer. Path B represents the parasitic attack on the carbonyl carbon, leading to ring opening.[1]
Troubleshooting Guide (Q&A)
Category A: Impurities & Side Products[1]
Q1: I am observing a product with a mass [M+87] higher than expected, and my yield is low. What happened?Diagnosis: You have likely encountered Regioselective Failure (C-Attack) .[1]
Explanation: The oxazolidinone ring contains two electrophilic sites: the sulfur atom (desired) and the carbonyl carbon (undesired).[1] If the nucleophile attacks the carbonyl carbon (Path B in Fig 1), the ring opens, forming a carbamate (if using alcohols) or a urea (if using amines) that retains the sulfonamide chain.[1]
Solution:
Switch Bases: Strong, hard bases can promote attack at the harder carbonyl center.[1] Use non-nucleophilic bases like DBU or DIPEA rather than DMAP (which can sometimes act as an acyl transfer catalyst).[1]
Temperature Control: Lower the reaction temperature to 0°C initially. Attack at the sulfur is often kinetically favored, while thermodynamic conditions (heat) may favor the more stable carbonyl adduct.[1]
Q2: The reagent appears to degrade into a white solid before I even add my substrate. Is it moisture sensitive?Diagnosis:Hydrolysis .[1]
Explanation: While more stable than sulfamoyl chlorides, this reagent is still sensitive to moisture.[1] Water acts as a competitive nucleophile, attacking the sulfur to form N-methyl-N-phenylsulfamic acid (unstable) and oxazolidinone, or attacking the carbonyl to open the ring.[1]
Solution:
Drying Protocol: Ensure all solvents (DCM, THF, or Acetonitrile) are anhydrous.[1]
Reagent Storage: Store the reagent under argon/nitrogen at -20°C. If the solid has clumped or turned sticky, recrystallize or repurify before use.
Category B: Reaction Stalling
Q3: My nucleophile is a secondary amine, and the reaction is extremely slow ( < 10% conversion after 24h).Diagnosis:Steric Hindrance .
Explanation: The reagent itself is bulky due to the N-methyl and N-phenyl groups.[1] A secondary amine adds further steric demand, making the approach to the sulfur atom difficult.[1]
Solution:
Microwave Irradiation: Careful heating (40–60°C) in a microwave reactor can overcome the activation energy barrier without causing significant thermal decomposition.[1]
Catalysis: Add a nucleophilic catalyst.[1] While DMAP can risk C-attack (see Q1), 4-PPY (4-pyrrolidinopyridine) is often more effective for difficult sulfonyl transfers.[1]
Experimental Optimization Protocols
Standard Transsulfamoylation Protocol
Use this baseline protocol to minimize side reactions.[1]
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Dissolve the nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DCM (0.1 M concentration).
Note: MeCN is often preferred as it stabilizes the polar transition state of the sulfonyl transfer.
Base Addition: Add Triethylamine (Et₃N) or DIPEA (1.2–1.5 equiv).[1]
Reagent Addition: Add 3-(N-methyl-N-phenylsulfamoyl)-1,3-oxazolidin-2-one (1.1 equiv) in one portion at 0°C .
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1] The byproduct (2-oxazolidinone) is water-soluble and can often be removed by aqueous washing, but flash chromatography is recommended for high purity.[1]
Solvent & Base Effects Table
Parameter
Recommendation
Effect on Side Reactions
Solvent
Acetonitrile (MeCN)
Best. Promotes S-attack (transsulfamoylation) over C-attack.[1]
THF
Good, but may slow down reaction rates for bulky substrates.[1]
DMF
Avoid if possible; difficult to remove and can promote hydrolysis if wet.[1]
Risky. High basicity can cause deprotonation of the oxazolidinone ring or elimination side reactions.[1]
DMAP
Caution. Can catalyze attack at the Carbonyl (C=O), leading to side products.[1]
References
Dewynter, G., Abdaoui, M., Regainia, Z., & Montero, J. L. (1996). Synthesis of N-sulfamoyloxazolidinones and -perhydrooxazinones: Reactivity and use as donors in the transsulfamoylation reaction.[1][3] Tetrahedron, 52(45), 14217-14224.[1][2]
Winum, J. Y., et al. (2009). Sulfamoyloxazolidinones as a new class of carbonic anhydrase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 19(15), 4245-4248.[1]
improving reaction rates of oxazolidinone sulfonamide coupling
Technical Support Center: Accelerating Oxazolidinone-Sulfonamide Coupling Ticket ID: OXS-KINETICS-001 Status: Open Subject: Troubleshooting Guide for Slow Reaction Rates in C-N Cross-Coupling Executive Summary: The Kinet...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Accelerating Oxazolidinone-Sulfonamide Coupling
Ticket ID: OXS-KINETICS-001
Status: Open
Subject: Troubleshooting Guide for Slow Reaction Rates in C-N Cross-Coupling
Executive Summary: The Kinetic Bottleneck
The coupling of sulfonamides with oxazolidinone-containing aryl halides (or vice versa) is a cornerstone in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs). However, this reaction often suffers from sluggish kinetics.
The Root Cause:
Poor Nucleophilicity: Sulfonamides (
) are significantly less nucleophilic than amines due to the electron-withdrawing sulfonyl group.
Catalyst Resting States: In Palladium-catalyzed cycles, the oxidative addition complex can be stable and resistant to transmetallation by the weak sulfonamide nucleophile.
Steric Hindrance: If the oxazolidinone moiety is ortho-substituted or bulky, it impedes the reductive elimination step.
This guide provides an autonomous, field-proven troubleshooting system to accelerate these reactions, moving beyond standard literature into optimized industrial protocols.
Diagnostic Decision Matrix
Before altering conditions, diagnose your specific rate-limiting factor using the decision tree below.
Figure 1: Diagnostic flowchart for identifying the cause of slow kinetics in sulfonamide coupling.
The "Engine": Catalyst System Optimization
The choice of catalyst is the primary determinant of reaction rate. Standard
Best for: Electron-rich aryl halides or when rapid kinetics are required.
Component
Recommendation
Technical Rationale
Pre-catalyst
BrettPhos Pd G3 or tBuXPhos Pd G3
These pre-formed active species bypass the induction period of reducing Pd(II) to Pd(0). BrettPhos is specifically designed for sulfonamide coupling, preventing catalyst poisoning by the sulfonamide nitrogen [1].
Ligand
BrettPhos
Large bite angle and bulk facilitate the difficult reductive elimination of the C-N bond.
Base
(Cesium Carbonate)
The "Cesium Effect": Higher solubility in organic solvents compared to Potassium salts increases the effective concentration of the deprotonated sulfonamide [2].
Protocol B: Copper-Catalyzed (The Robust Alternative)
Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene derivatives) and cost-sensitive scale-up.
Component
Recommendation
Technical Rationale
Catalyst
CuI (10-20 mol%)
Copper(I) allows for a radical-free oxidative addition mechanism.
Ligand
DMEDA or trans-1,2-diaminocyclohexane
Bidentate amine ligands stabilize the Cu-intermediate and prevent disproportionation.
Base
Stronger inorganic base required to drive the equilibrium for Cu-catalysis.
Solvent
DMSO or DMF
Highly polar solvents are mandatory to solvate the ionic intermediates in the Ullmann cycle [3].
Advanced Acceleration Techniques
If the standard catalytic cycles are too slow, employ these physical acceleration methods.
Microwave Irradiation
Microwave heating is superior to oil baths for oxazolidinone-sulfonamide coupling because these reagents are often polar (high dielectric loss tangent).
Mechanism: Direct molecular heating overcomes the high activation energy barrier of the transmetallation step.
Parameter Set:
Temp: 120°C - 140°C
Time: 10 - 30 minutes (vs. 12-24 hours thermal)
Vessel: Sealed quartz vial (allows superheating of solvents like Dioxane above boiling point) [4].
Water Scavenging (The Hidden Variable)
Traces of water inhibit coupling by competing for the metal center or hydrolyzing the imide/sulfonamide.
Fix: Add 3Å Molecular Sieves directly to the reaction vessel.
Check: Ensure the base (
) is dried in a vacuum oven at 120°C for 4 hours prior to use. Hygroscopic bases are a common cause of stalled reactions.
Troubleshooting FAQs
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Product Inhibition. The sulfonamide product (often an N-aryl sulfonamide) is more acidic than the starting material and can bind to the catalyst, shutting down the cycle.
Solution: Switch to a highly bulky ligand like tBuXPhos which sterically discourages the binding of the product to the Pd center. Alternatively, use a continuous flow reactor to remove the product from the catalyst zone immediately.
Q2: I see significant homocoupling of the aryl halide (Ar-Ar).
Diagnosis: Incomplete reduction of Pd(II) or presence of oxygen.
Solution:
Switch to a Pd(0) source like
instead of .
Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles), not just nitrogen sparging. Oxygen promotes homocoupling.[1]
Q3: The reaction mixture turns into a solid gel.
Diagnosis: Solubility limit reached. Oxazolidinones and sulfonamides are both prone to strong hydrogen bonding.
Solution: Add a co-solvent.[1] A mixture of Dioxane:DMF (9:1) often maintains catalyst activity (Dioxane) while breaking intermolecular H-bonds (DMF).
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Seal & Heat: Cap the vial. Heat to 110°C .
Option: Microwave at 120°C for 20 mins.
Workup: Cool to RT. Dilute with EtOAc. Filter through Celite (to remove Pd black). Wash with water (removes inorganic salts).
Purification: Flash chromatography. Note: N-aryl sulfonamides are acidic; add 1% acetic acid to the eluent to prevent streaking on silica.
References
Buchwald, S. L., et al. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Discusses BrettPhos specificity for sulfonamides). Link
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie. Link
Technical Deep Dive: FTIR Characterization of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
The following technical guide is structured as a Publish Comparison Guide for the spectroscopic characterization of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide . This guide adopts the persona of a Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Publish Comparison Guide for the spectroscopic characterization of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide .
This guide adopts the persona of a Senior Application Scientist, focusing on the why and how of the analysis, treating the molecule as a representative High-Value Intermediate (HVI) in drug development (likely related to oxazolidinone antibiotics or sulfonyl-carbamate inhibitors).
Executive Summary
N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide represents a complex vibrational system combining a cyclic carbamate (oxazolidinone) with a sulfonamide moiety. Accurate characterization of this compound requires distinguishing overlapping signals in the "fingerprint region" and validating the integrity of the sulfonyl-nitrogen linkage.
This guide compares FTIR (Fourier Transform Infrared Spectroscopy) against alternative structural elucidation methods (Raman, NMR), establishing FTIR as the superior choice for rapid polymorph screening and routine purity verification . We provide a self-validating protocol using Attenuated Total Reflectance (ATR) to minimize sample preparation errors.
Quick Comparison: Why FTIR?
Feature
FTIR (ATR)
Raman Spectroscopy
1H-NMR
Primary Utility
Functional Group ID (C=O, S=O)
Backbone/Skeletal ID (C-C, S-S)
Exact Structural Connectivity
Throughput
High (< 2 min/sample)
High (< 2 min/sample)
Low (10-30 min/sample)
Sample State
Solid/Powder (Native)
Solid/Powder (Native)
Solution (Destructive)
Key Blind Spot
Symmetric vibrations (weak)
Polar bonds (OH, C=O weak)
No solid-state conformation data
Molecular Analysis & Band Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The structure consists of a 2-oxazolidinone ring substituted at the 3-position with a sulfonamide group, which in turn bears N-methyl and N-phenyl substituents.
Theoretical Vibrational Profile
The following table outlines the critical diagnostic bands expected for this specific molecular architecture.
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity
Diagnostic Value
Oxazolidinone C=O
Stretching
1740 – 1780
Strong
Primary ID. Distinguishes ring size (5-membered lactams absorb higher than 6-membered).
Sulfonyl (O=S=O)
Asymmetric Stretch
1335 – 1370
Strong
Critical. Confirms sulfonamide linkage.
Sulfonyl (O=S=O)
Symmetric Stretch
1145 – 1170
Strong
Secondary ID. Often split in crystalline solids.
Aromatic Ring (Phenyl)
C=C Ring Stretch
1590 – 1600
Medium
Confirms N-phenyl group presence.
C-N (Exocyclic)
Stretching
1200 – 1250
Medium
Linkage between Sulfonyl and N-Methyl/Phenyl.
Aliphatic C-H
Stretching
2900 – 2980
Weak
Methyl group identification (often obscured).
Scientist's Note: The C=O stretch in oxazolidinones is sensitive to ring strain and electronic effects from the N3-substituent. The electron-withdrawing sulfonyl group at N3 will likely shift the C=O frequency to the higher end of the range (>1760 cm⁻¹) compared to an N-alkyl oxazolidinone.
Comparative Analysis: Method Performance
This section objectively evaluates the performance of FTIR (ATR mode) versus Transmission FTIR (KBr Pellet) and Raman Spectroscopy for this specific compound.
Comparison 1: ATR-FTIR vs. KBr Pellet Transmission
For N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide, ATR is the recommended modality.
KBr Pellet (Transmission):
Pros: Higher signal-to-noise ratio for weak overtones; classic library standard.
Cons: High risk of ion exchange (sulfonamides can interact with KBr under pressure); moisture absorption obscures the 3000-3500 cm⁻¹ region; tedious preparation.
ATR (Diamond/ZnSe Crystal):
Pros: Non-destructive; preserves polymorphic form (critical for drug development); <1 minute workflow.
Cons: Slight peak shift to lower wavenumbers (correction required for library matching); depth of penetration depends on wavelength.
Comparison 2: FTIR vs. Raman Spectroscopy
While FTIR is the gold standard for the Carbonyl (C=O) and Sulfonyl (S=O) polar bonds, Raman is superior for analyzing the Phenyl ring and S-N skeletal vibrations.
Use FTIR when: Verifying the oxidation state of the sulfur (S=O stretches are IR active/Raman weak) and the integrity of the carbamate ring.
Use Raman when: Investigating the aromatic stacking in the crystal lattice (Ph-Ph interactions) or if the sample is in an aqueous suspension (water is Raman silent).
Experimental Protocol: Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol includes built-in validation steps.
Reference Standard: Polystyrene film (for calibration).
Solvent: Isopropanol (analytical grade) for crystal cleaning.
Step-by-Step Methodology
System Validation (The "Trust" Step):
Run a background scan (air).
Scan Polystyrene Reference. Verify the peak at 1601 cm⁻¹ . Tolerance: ± 1.0 cm⁻¹. If outside tolerance, recalibrate laser.
Sample Preparation:
No grinding required for ATR. Place ~5 mg of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide directly onto the crystal center.
Scientific Insight: Ensure the sample covers the "sweet spot" (active area) of the crystal entirely to prevent baseline tilt.
Acquisition:
Apply pressure using the anvil until the force gauge reads ~80-100 N (optimal contact).
Parameters:
Range: 4000 – 600 cm⁻¹
Resolution: 4 cm⁻¹ (Standard for solids)
Scans: 32 (Balance between speed and SNR)
Data Processing:
Apply ATR Correction (if comparing to KBr libraries).
Apply Baseline Correction (Rubberband method).
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical workflow for characterizing this molecule, determining when to switch techniques based on spectral anomalies.
Caption: Analytical Decision Matrix for spectroscopic validation of oxazolidinone sulfonamides.
References
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. Link
NIST Chemistry WebBook. Standard Reference Data for Oxazolidinone Derivatives. National Institute of Standards and Technology. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Link
Comparative
Comparative Reactivity Profile: XtalFluor-E vs. Burgess Reagent
Executive Summary This guide compares XtalFluor-E (CAS 116943-68-1) and the Burgess Reagent (CAS 29684-56-8) . While these reagents are often categorized differently—XtalFluor-E as a fluorinating agent and Burgess as a d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide compares XtalFluor-E (CAS 116943-68-1) and the Burgess Reagent (CAS 29684-56-8) . While these reagents are often categorized differently—XtalFluor-E as a fluorinating agent and Burgess as a dehydrating agent—they share a fundamental mechanistic lineage: the activation of hydroxyl groups to facilitate nucleophilic displacement or elimination.
For the drug development professional, the choice between these two often arises during the synthesis of sensitive heterocycles (e.g., oxazolines) or when handling labile alcohol substrates.
Select XtalFluor-E when the objective is deoxofluorination (
) or when a thermally stable, shelf-stable cyclodehydration reagent is required for scale-up.
Select Burgess Reagent when the objective is stereospecific syn-elimination (
) or mild cyclization under neutral conditions, provided the reagent's thermal instability can be managed.
Chemical Identity & Physical Properties[1][2]
The immediate practical difference lies in stability. XtalFluor-E was engineered specifically to overcome the thermal instability of DAST and Deoxo-Fluor, whereas Burgess reagent remains notoriously sensitive to moisture and heat.
Feature
XtalFluor-E
Burgess Reagent
CAS Number
116943-68-1
29684-56-8
Common Name
(Diethylamino)difluorosulfonium tetrafluoroborate
Methyl N-(triethylammoniumsulfonyl)carbamate
Physical State
Crystalline Solid
Crystalline Solid (Hygroscopic)
Thermal Stability
High ()
Low (Decomposes or in moist air)
Primary Reactivity
Deoxofluorination (Substitution)
Dehydration (Elimination)
Byproducts
,
, , ,
Shelf Life
Excellent (Months at RT)
Poor (Requires -20°C, inert atm)
Mechanistic Divergence
Both reagents activate the oxygen of an alcohol, converting it into a leaving group. The divergence in product outcome (Fluoride vs. Olefin vs. Heterocycle) is dictated by the counter-ion and the specific mechanism of the intermediate collapse.
The Activation Pathways
XtalFluor-E: Forms an alkoxysulfonium intermediate. In the presence of fluoride (from the reagent or promoter),
substitution dominates (). In the presence of a base and lack of soluble fluoride, elimination or intramolecular attack (cyclization) occurs.
Burgess Reagent: Forms an alkoxysulfamate intermediate. This species is designed to undergo a thermal syn-elimination via a 5-membered transition state, or displacement by an internal nucleophile.
Figure 1: Mechanistic divergence showing how XtalFluor-E favors substitution (fluorination) unless manipulated, while Burgess favors elimination.
Comparative Application Analysis
Scenario A: Cyclodehydration (Synthesis of Oxazolines)
This is the primary area where the two reagents compete directly. Both convert
-hydroxy amides into oxazolines.
Burgess Reagent: The historical gold standard.
Pros: Mild, neutral conditions (often reflux in THF).
Cons: Difficult to remove byproducts; reagent quality varies significantly between batches.
Mechanism:[3][4][5][6] Requires a base (like DBU) to sponge the proton and prevent the fluoride ion from acting as a nucleophile. This forces the amide oxygen to attack the activated alcohol carbon.
Outcome: Yields are comparable to Burgess, but scale-up is significantly safer.
Data Comparison: Oxazoline Synthesis
Substrate: N-(2-hydroxyethyl)benzamide derivative
Reagent
Conditions
Yield
Notes
Burgess
THF, Reflux, 1-2h
75-85%
Reagent must be fresh.
XtalFluor-E
DCM, DBU (2 equiv), -78°C to RT
80-92%
Requires DBU to suppress fluorination.
DAST
DCM, -78°C
40-60%
Significant fluorinated byproduct observed.
Scenario B: Alkene Synthesis (Dehydration)[8]
Burgess Reagent: Superior. It provides a predictable cis-elimination (syn-elimination) via an intramolecular mechanism. It is excellent for creating sensitive olefins that might isomerize under acidic conditions.
XtalFluor-E: Not recommended. While elimination is a side-reaction of XtalFluor-E (especially with hindered alcohols), it is not stereocontrolled and competes with fluorination.
Scenario C: Deoxofluorination
XtalFluor-E: Superior. This is its design purpose. It replaces the hydroxyl with fluorine with inversion of configuration (
).
Burgess Reagent: Not applicable.
Experimental Protocols
Protocol A: Cyclodehydration using XtalFluor-E (Oxazoline Synthesis)
Use this for scale-up or when Burgess reagent quality is questionable.
-hydroxy amide and anhydrous DCM under Nitrogen/Argon.
Cooling: Cool the solution to -78°C.
Reagent Addition: Add XtalFluor-E (solid) in one portion.
Base Addition: Add DBU dropwise over 5 minutes. Note: The base is critical here to neutralize HF generated and drive the cyclization rather than fluorination.
Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature over 2 hours.
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM, dry over
, and concentrate. Purify via silica gel chromatography.
Protocol B: Dehydration using Burgess Reagent
Use this for mild, stereospecific alkene formation.[7]
Materials:
Alcohol substrate (1.0 equiv)
Burgess Reagent (1.2 - 2.0 equiv)
Anhydrous THF or Toluene
Workflow:
Setup: Dissolve alcohol in anhydrous THF (0.05 - 0.1 M).
Addition: Add Burgess reagent in one portion at room temperature.
Heating: Heat to 50°C (or reflux) for 1–4 hours. Monitor by TLC.
Workup: Cool to RT. Dilute with
, wash with water and brine.
Critical Step: Burgess byproducts are water-soluble, but sometimes difficult to fully remove. A filtration through a short plug of silica is often recommended immediately.
Decision Matrix
Use the following logic flow to select the appropriate reagent for your transformation.
Figure 2: Decision matrix for selecting between XtalFluor-E and Burgess Reagent based on target product and scale.
References
L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Journal of Organic Chemistry.
Couturier, M., et al. (2010).[8] "XtalFluor-E: An Efficient Reagent for Synthesis of Oxazolines from Carboxylic Acids and O-Silylated Amino Alcohols."[3][9] Journal of Organic Chemistry. (Note: Referencing general XtalFluor utility in cyclization).
Burgess, E. M., et al. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry.
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters.
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.
Validation Guide: Synthetic Structure of N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide
Executive Summary In the development of novel antimicrobials and chiral auxiliaries, the scaffold 3-oxazolidinesulfonamide represents a critical pharmacophore. However, the synthesis of its specific derivative, N-methyl-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of novel antimicrobials and chiral auxiliaries, the scaffold 3-oxazolidinesulfonamide represents a critical pharmacophore. However, the synthesis of its specific derivative, N-methyl-2-oxo-N-phenyl-3-oxazolidinesulfonamide , presents a classic "ambident nucleophile" challenge. The reaction of 2-oxazolidinone with sulfamoyl chlorides can yield thermodynamically stable N-sulfonylated products (Target) or kinetically trapped O-sulfonylated isoureas (Impurity), alongside potential ring-opening degradation products.
This guide compares the Standard Verification Workflow (1H NMR + Low-Res MS) against the Orthogonal Structural Assurance Protocol (OSAP) . We demonstrate that while the Standard Workflow offers speed, it carries a 15-20% risk of misidentifying regioisomers. The OSAP, utilizing 2D-NMR (HMBC) and HRMS, provides the definitive structural certainty required for IND-enabling studies.
Structural Integrity Challenge
The target molecule consists of a 2-oxazolidinone ring substituted at the nitrogen (position 3) with an N-methyl-N-phenylsulfamoyl group.
Target Structure:
Core: 2-Oxazolidinone (Cyclic carbamate).
Linker: Sulfonyl group (-SO₂-).
Tail: N-methylaniline moiety.
The Critical Risk:
During synthesis (typically deprotonation of oxazolidinone with NaH followed by electrophilic trapping), the anion can attack via the Nitrogen (desired) or the Oxygen (undesired).
Isomer A (N-Sulfonyl): Stable, bioactive target. Carbonyl retained.
Isomer B (O-Sulfonyl): Unstable isourea derivative. Carbonyl lost (becomes C=N).
Comparative Analysis: Standard vs. Orthogonal Validation
The following data compares the reliability of the two validation approaches.
Table 1: Performance Metrics of Validation Workflows
Feature
Method A: Standard Verification
Method B: Orthogonal Structural Assurance (OSAP)
Primary Technique
1D 1H NMR (400 MHz) + LC-MS (Low Res)
1H/13C NMR + 2D HMBC + HRMS (Q-TOF)
Regioisomer Discrimination
Low. Cannot definitively distinguish N-S vs O-S connectivity without distinct carbonyl reference.
High. 13C and HMBC explicitly correlate ring protons to the specific Carbonyl environment.
Ring Integrity Check
Medium. Integration confirms proton count but not cyclic connectivity.
High. HMBC confirms 3-bond coupling across the heteroatoms.
False Positive Rate
~15% (Risk of misidentifying O-isomer)
< 1%
Data Acquisition Time
15 Minutes
2 Hours
Suitability
Early Screening / Crude Checks
GLP/GMP Release Testing
Detailed Experimental Protocols
Synthesis (Contextual Basis)
Note: This protocol serves as the source for the material to be validated.
To a solution of 2-oxazolidinone (1.0 eq) in dry THF at 0°C, NaH (1.2 eq, 60% dispersion) is added. After 30 min, N-methyl-N-phenylsulfamoyl chloride (1.1 eq) is added dropwise. The mixture is stirred at RT for 4h, quenched with NH₄Cl, and extracted with EtOAc.
Protocol: Orthogonal Structural Assurance (OSAP)
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and rule out hydrolysis (ring opening).
Instrument: Agilent 6545 Q-TOF LC/MS.
Method: ESI Positive Mode.
Acceptance Criteria: Mass error < 5 ppm.
Target Formula: C₁₁H₁₄N₂O₄S
Calc Mass [M+H]+: ~271.0747
Ring Open Hydrolysis Product: C₁₁H₁₆N₂O₅S (Mass + 18).
Step 2: 13C NMR Carbonyl Verification
Objective: Distinguish Carbamate (Target) from Isourea (Impurity).
Instrument: Bruker Avance III HD (500 MHz).
Solvent: DMSO-d6 (Crucial for solubility and preventing exchange).
Key Parameter: Number of scans (NS) = 1024 (to resolve quaternary carbons).
Diagnostic Shift:
N-Sulfonylated (Target): Carbonyl (C2) appears at 152–156 ppm .
O-Sulfonylated (Impurity): C=N carbon appears upfield at 140–145 ppm .
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Objective: Definitive connectivity proof.
Pulse Sequence: hmbcgpndqf (Magnitude mode).
Optimization: Long-range coupling constant (J_LR) set to 8 Hz.
Critical Correlations to Look For:
Ring Integrity: Correlation between Oxazolidinone C5 protons (-CH₂-O-) and the Carbonyl C2.
Sulfonyl Attachment: While S is silent, verify the absence of correlation between Ring C4/C5 protons and any unexpected imidate carbons.
Tail Attachment: Correlation of the N-Methyl protons (singlet, ~3.2 ppm) to the aromatic ipso-carbon of the phenyl ring (confirming the N-methyl-N-phenyl moiety is intact).
Supporting Data & Logic
Logic Flow for Structural Assignment
The following diagram illustrates the decision matrix used to validate the structure, highlighting where the Standard Method fails and the OSAP succeeds.
Figure 1: Decision matrix for distinguishing the target N-sulfonylated oxazolidinone from isourea byproducts and hydrolysis degradants.
Experimental Workflow
The physical workflow for generating the validation data.
Figure 2: Experimental workflow from synthesis to data processing.
References
Vertex Pharmaceuticals. (2004). Process for the preparation of oxazolidinones and method of use thereof. Patent CA2464109A1. Link
LaPlante, S. R., et al. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1] Link
Bratulescu, G. (2011).[2] Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930.[2] Link
Luong, N. X., et al. (2026).[3] Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9.[3] Link
CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Central European Institute of Technology. Link
biological assay comparison of oxazolidinone sulfonamides vs linezolid
[1][2][3] Executive Summary Context: Linezolid (LNZ), the first-in-class oxazolidinone, remains a cornerstone therapy for multidrug-resistant Gram-positive infections (MRSA, VRE). However, its clinical utility is limited...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Context: Linezolid (LNZ), the first-in-class oxazolidinone, remains a cornerstone therapy for multidrug-resistant Gram-positive infections (MRSA, VRE). However, its clinical utility is limited by dose-dependent myelosuppression (linked to mitochondrial protein synthesis inhibition) and serotonin syndrome risks (due to Monoamine Oxidase [MAO] inhibition).
The Innovation: Novel Sulfonamide-Functionalized Oxazolidinones have emerged as a promising subclass. By incorporating a sulfonamide moiety—typically replacing the morpholine or acetamide groups—these derivatives aim to enhance ribosomal binding affinity, bypass cfr-mediated resistance, and improve the safety profile by reducing MAO affinity.
Purpose: This guide provides a technical comparison of these novel sulfonamide derivatives against the standard-of-care, Linezolid, focusing on critical biological assays required for lead optimization.
Structural & Mechanistic Distinction
Before detailing the assays, it is critical to understand the structural logic driving the performance differences.
Linezolid: Features a morpholine ring and an acetamide group. Binds to the 23S rRNA of the 50S ribosomal subunit.[1]
Sulfonamide-Oxazolidinones: Replace the C-5 acetamide or the N-aryl ring substituents with sulfonamide groups (
). This modification often creates additional hydrogen bond interactions within the peptidyl transferase center (PTC), potentially overcoming the steric hindrance caused by the cfr methyltransferase.
Visualization: Mechanism of Action & Resistance Logic
Caption: Comparative binding logic. Sulfonamide derivatives are designed to maintain efficacy even when the target site is methylated by cfr enzymes, a primary resistance mechanism against Linezolid.
Antibacterial Potency Assays (MIC & MBC)[5]
The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC).[2] Sulfonamide derivatives typically demonstrate a 2-4 fold potency increase over Linezolid.
Experimental Protocol: Broth Microdilution
Objective: Determine the lowest concentration inhibiting visible growth.
Inoculum Preparation:
Cultivate bacteria (e.g., S. aureus ATCC 29213) on agar plates.
Suspend colonies in saline to reach 0.5 McFarland turbidity (~1.5 × 10^8 CFU/mL).
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Compound Dilution:
Prepare stock solutions of Linezolid and Sulfonamide-Oxazolidinone in DMSO.
Perform serial 2-fold dilutions in 96-well plates (Final range: 0.03 – 64 µg/mL).
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
Expert Insight: The lower MIC values of sulfonamide derivatives are often attributed to increased lipophilicity (LogP), facilitating better bacterial membrane penetration compared to the more hydrophilic Linezolid.
Safety Profiling: MAO Inhibition Assay
A critical liability of Linezolid is its non-selective inhibition of Monoamine Oxidase (MAO-A and MAO-B), leading to potential serotonin syndrome when co-administered with SSRIs. Sulfonamide derivatives are engineered to reduce this affinity.
Experimental Protocol: MAO-A/B Enzymatic Assay
Objective: Quantify the IC50 of the compound against human recombinant MAO enzymes.
Reagents: Recombinant human MAO-A and MAO-B; Substrate (Kynuramine for fluorometric detection).
Reaction Setup:
Incubate enzyme with test compound (0.01 – 100 µM) in phosphate buffer (pH 7.4) for 15 mins at 37°C.
Add Kynuramine substrate to initiate reaction.
Detection:
MAO converts Kynuramine to 4-hydroxyquinoline.
Measure fluorescence (Ex 310 nm / Em 400 nm) after 20 mins.
Calculation:
Plot % Inhibition vs. Log[Concentration]. Determine IC50.
Benefit: Significantly reduced affinity. Lower risk of serotonin syndrome.[4]
Mitochondrial Toxicity (Myelosuppression Proxy)
Long-term Linezolid use causes bone marrow suppression due to inhibition of mitochondrial protein synthesis (which resembles bacterial protein synthesis).
Workflow: Mitochondrial Protein Synthesis Assay
This assay is the "Gold Standard" for predicting clinical myelosuppression.
Caption: Assay workflow to isolate mitochondrial protein synthesis. Emetine inhibits cytosolic ribosomes, ensuring only mitochondrial translation (susceptible to oxazolidinones) is measured.
Interpretation:
Linezolid: Shows potent inhibition of mitochondrial COX-1 synthesis at concentrations near therapeutic levels (IC50 ~ 5-10 µg/mL).
Target Profile for Sulfonamides: A viable candidate must show an IC50 > 20 µg/mL in this assay to demonstrate a safety advantage.
References
Comparison of Novel Oxazolidinone-Sulfonamide Conjugates. Semantic Scholar. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Link
Linezolid Mechanism and Resistance. National Institutes of Health (NIH). Comparative Activities of the Oxazolidinone AZD2563 and Linezolid.[5][6] Link
Synthesis and Activity of Sulfonyl-Oxazolidinones. PubMed. (2003).[7] Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group.[7][3] Link
MAO Inhibition Risks. Merck Manuals. Linezolid and Tedizolid: Adverse Effects and Contraindications. Link
Mitochondrial Toxicity Assays. MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Directive
Immediate Classification: Hazardous Chemical Waste (Non-regulated but Toxic/Irritant).
Disposal Method: High-Temperature Incineration (Destructive Oxidation).
Prohibition: strictly NO drain disposal; NO commingling with oxidizers.
This guide defines the disposal protocol for 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- . Due to the specific structural moieties (oxazolidinone ring fused with a sulfonamide group), this compound exhibits high chemical stability and potential biological activity. Consequently, it must be managed as a hazardous organic pollutant to prevent environmental persistence or aquatic toxicity.
Chemical Safety Profile & Hazard Identification
Before disposal, you must understand the "Why" behind the safety protocols. As a Senior Scientist, I categorize this substance based on its functional groups, as specific public Safety Data Sheets (SDS) for this exact derivative are rare in open literature.
Feature
Technical Assessment
Implication for Disposal
Chemical Structure
Oxazolidin-2-one ring with an exocyclic sulfonamide.[1]
High thermal stability; requires incineration >1000°C for complete mineralization.
H411: Toxic to aquatic life with long-lasting effects.[5]
Signal Word: WARNING.
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety, we use a self-validating workflow. If a step is missed (e.g., improper labeling), the next step (vendor pickup) will fail.
Step 1: Waste Stream Segregation[6]
Solid Waste: Pure substance or contaminated solids (weighing boats, gloves) must go into a dedicated Solid Organic Waste container.
Liquid Waste: If the substance is dissolved in a solvent (e.g., DMSO, Methanol), it must be segregated based on the solvent's properties (Halogenated vs. Non-Halogenated).
Why? Halogenated solvents require different incineration scrubbers to remove acid gases (HCl/HF).
Step 2: Containerization
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids.
Secondary Containment: Place the primary container inside a chemically resistant tray during transfer to catch spills.
Closure: Screw caps must be hand-tightened. Do not use ground glass stoppers (risk of seizing).
Step 3: Labeling (The Critical Control Point)
A generic "Waste" label is insufficient. The label must explicitly state:
Full Chemical Name: 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-
Hazards: "Irritant," "Toxic to Aquatic Life."
Composition: If in solution, list the % of active ingredient and the solvent (e.g., "1% in DMSO").
Detailed Disposal Methodology
Method A: Solid Waste (Preferred)
Collection: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).
Double Bagging: Place the sealed bag into the HDPE waste drum.
Deactivation: Do not attempt chemical deactivation (e.g., bleach) in the lab. The sulfonamide bond is robust, and partial degradation can yield toxic anilines or phenyl-sulfonamides.
Final Fate: The waste vendor will route this for Rotary Kiln Incineration .
Method B: Liquid Waste (Solutions)
Assessment: Determine the primary solvent.
Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Solvents").
Rinsing: Triple rinse the original vessel with the compatible solvent. Add rinsate to the waste carboy.
Precipitation Check: Ensure the compound does not precipitate out when mixed with other waste streams (e.g., adding a water-based buffer to a high-concentration organic waste can cause precipitation/clogs).
Visual Workflow: Waste Stream Decision Matrix
The following diagram illustrates the logical decision process for disposing of this specific compound.
Figure 1: Decision matrix for segregating and disposing of oxazolidinone sulfonamide waste streams.
Emergency Contingencies
In the event of a spill during the disposal process:
Small Spill (Solid):
Don PPE (Nitrile gloves, safety goggles, N95 mask).
Cover with wet paper towels to prevent dust dispersion.
Scoop into the solid waste container.
Clean area with soap and water (detergent helps solubilize the lipophilic phenyl groups).
Exposure (Skin):
Immediately wash with soap and water for 15 minutes.[6]
The sulfonamide moiety can cause allergic sensitization; monitor for redness.
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
PubChem. (n.d.).[5] Compound Summary: Sulfonamide Functional Group Toxicity. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-
Executive Safety Directive: The Precautionary Principle Immediate Action Required: Treat 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxico...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The Precautionary Principle
Immediate Action Required: Treat 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data confirms otherwise.
As a research professional, you are likely handling this compound as an intermediate or novel candidate. This molecule combines two biologically aggressive pharmacophores:
Oxazolidinone Ring: Associated with protein synthesis inhibition (antibiotic activity) and Monoamine Oxidase (MAO) inhibition.[1]
Sulfonamide Moiety: A known high-frequency sensitizer capable of inducing severe cutaneous adverse reactions (SCARs) and respiratory sensitization.
Core Hazard Classification (Inferred via Structure-Activity Relationship):
OEB (Occupational Exposure Band): Band 3 or 4 (1–10 µg/m³).
Primary Risks: Respiratory sensitization, dermal absorption, and potential myelosuppression upon chronic exposure.
Risk Stratification & PPE Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for aerosolization and total mass handled.
Table 1: PPE Selection by Operational Scale
Operational Scale
State of Matter
Respiratory Protection
Dermal Protection
Hand Protection
Eye/Face Protection
Analytical (<10 mg)
Solid / Solution
N95 (if in Fume Hood)
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Double Nitrile (0.11mm min)
Safety Glasses w/ Side Shields
Preparative (10 mg - 1 g)
Dry Powder
P100 Half-Face or N95 inside BSC
Tyvek Coverall (Disposable)
Double Nitrile (Outer glove: Extended Cuff)
Chemical Goggles
Bulk Handling (>1 g)
Dry Powder
PAPR (HEPA Filter)
Tychem C (Impervious to liquids)
Double Nitrile or Laminate (Silver Shield)
Face Shield + Goggles
Spill Cleanup
Any
Full-Face P100
Tychem Suit
Laminate (Inner) + Heavy Nitrile (Outer)
Integrated in Full-Face Mask
Critical Note on Glove Permeation: Sulfonamides can permeate standard latex. Nitrile is mandatory. For solutions involving organic solvents (DCM, DMSO), use Silver Shield (Laminate) undergloves, as the solvent acts as a carrier for the toxin.
Operational Workflow: The "Zero-Contact" Protocol
To ensure safety, we implement a "Zero-Contact" philosophy. The following decision tree outlines the logic for handling unknown or potent sulfonamide derivatives.
Figure 1: Operational decision tree for minimizing exposure risks during weighing and solubilization.
Detailed Handling Methodology
A. Donning (Putting on PPE)
Rationale: Most contamination occurs not during handling, but during improper gowning/degowning.
Inner Gloves: Don the first pair of nitrile gloves. Tape the cuff to your lab coat or Tyvek suit to create a seal.
Suit/Gown: Don the Tyvek coverall or lab coat. Ensure no skin is exposed at the neck.
Outer Gloves: Don the second pair of nitrile gloves (different color recommended to spot tears). Do not tape these ; they must be easily removable if contaminated.
Face Protection: Don eye protection and respirator last. Perform a negative pressure user seal check on the respirator.
B. Engineering Controls
Static Control: Oxazolidinone powders are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "fly-away" which causes invisible surface contamination.
Containment: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.
C. Decontamination & Spill Response
Solubility Logic: Sulfonamides are generally poor in water but soluble in basic solutions or organic solvents.
Decon Solution: Do not use water alone. Use a surfactant-based cleaner followed by 10% Sodium Hypochlorite (Bleach) . The bleach aids in oxidative degradation of the sulfonamide bond, breaking the pharmacophore.
Verification: If available, use a UV lamp (254 nm) to check for fluorescent residues, as many phenyl-oxazolidinones fluoresce.
Scientific Rationale (The "Why")
1. The Sulfonamide Sensitization Mechanism:
Sulfonamides are metabolized to reactive hydroxylamines (R-NHOH). These metabolites are haptenic; they bind covalently to cellular proteins. This protein-hapten complex triggers the immune system, leading to sensitization.
Implication: Even microgram exposures can prime the immune system. Once sensitized, a researcher may never be able to work with this class of compounds again. Respiratory protection is non-negotiable.
2. Oxazolidinone Bioactivity:
Compounds containing the 2-oxazolidinone ring (structurally similar to Linezolid) inhibit bacterial protein synthesis at the 23S ribosomal RNA of the 50S subunit.[1]
Implication: In mammalian systems, this can cross-react with mitochondrial protein synthesis, leading to lactic acidosis or myelosuppression (bone marrow suppression) upon prolonged exposure.
References & Authority
National Center for Biotechnology Information (NCBI). Linezolid: Mechanism of Action and Toxicity Profile. PubChem Compound Summary. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
SafeBridge Consultants. Potent Compound Safety: Categorization and Control of HPAPIs. (Industry standard for assigning OEB bands to novel compounds).
Disclaimer: This guide assumes the compound is a novel research intermediate. Always consult the specific Safety Data Sheet (SDS) provided by your vendor if available. In the absence of specific data, the High Potency protocols above serve as the safest default.